Product packaging for Enoxastrobin(Cat. No.:CAS No. 238410-11-2)

Enoxastrobin

Cat. No.: B607329
CAS No.: 238410-11-2
M. Wt: 399.9 g/mol
InChI Key: VMNULHCTRPXWFJ-UJSVPXBISA-N
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Description

Enoxastrobin is an enoate ester that is the methyl ester of (2E)-2-{2-[({(E)-[(3E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}-3-methoxyprop-2-enoic acid. A fungicide used for control of leaf blotch, leaf rust and powdery mildew on wheat and other fungal diseases on cucumbers, tomatoes and grapes. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is an enoate ester, an enol ether, an oxime O-ether, a member of monochlorobenzenes, a methyl ester and a methoxyacrylate strobilurin antifungal agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22ClNO4 B607329 Enoxastrobin CAS No. 238410-11-2

Properties

IUPAC Name

methyl (E)-2-[2-[[(E)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4/c1-16(8-9-17-10-12-19(23)13-11-17)24-28-14-18-6-4-5-7-20(18)21(15-26-2)22(25)27-3/h4-13,15H,14H2,1-3H3/b9-8+,21-15+,24-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNULHCTRPXWFJ-UJSVPXBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=COC)C(=O)OC)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1/C(=C\OC)/C(=O)OC)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058030
Record name Enoxastrobin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238410-11-2
Record name Enoxastrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238410-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enoxastrobin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238410112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enoxastrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOXASTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C468L9CJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to Enoxastrobin (CAS: 238410-11-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxastrobin (CAS number 238410-11-2) is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi by targeting the cytochrome bc1 complex (Complex III) of the electron transport chain.[1][2] This disruption of cellular energy production leads to fungal cell death. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, a representative synthesis method, fungicidal activity, and toxicological profile. Detailed experimental protocols for assessing its inhibitory activity are also presented, alongside visualizations of key pathways and workflows to support further research and development.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₂H₂₂ClNO₄.[2] It is characterized by the presence of a β-methoxyacrylate group, which is the toxophore common to strobilurin fungicides.[3]

PropertyValueSource
CAS Number 238410-11-2[1]
Molecular Formula C₂₂H₂₂ClNO₄[2]
Molecular Weight 399.87 g/mol [2]
IUPAC Name methyl (2E)-2-{2-[({[(2E,3E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}-3-methoxyprop-2-enoate[4]
Synonyms Enestroburin, Xiwojunzhi[4]
Physical Appearance White to off-white crystalline solidCommercially available data
Solubility Low aqueous solubility[5]
LogP 4.8[6]

Mechanism of Action

This compound is a potent and specific inhibitor of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain of fungi.[1][2] This enzyme complex plays a crucial role in the generation of ATP through oxidative phosphorylation.

This compound binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the electron transport chain.[2] The inhibition of this critical step in cellular respiration leads to a cascade of downstream effects, ultimately resulting in the cessation of ATP synthesis and fungal cell death.[7]

Downstream Cellular Effects of Complex III Inhibition:

The inhibition of the cytochrome bc1 complex by this compound triggers a series of downstream cellular events in fungi:

  • Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, resulting in the formation of superoxide radicals and other ROS.[8] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Disruption of Mitochondrial Membrane Potential: The electron transport chain is essential for maintaining the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. Inhibition by this compound can lead to the dissipation of this membrane potential.

  • Induction of Apoptosis: The cellular stress caused by energy depletion and oxidative damage can trigger programmed cell death pathways in fungi.[8]

  • Impact on Fungal Virulence: Mitochondrial function is closely linked to fungal pathogenesis. By disrupting cellular respiration, this compound can impair fungal growth, development, and the expression of virulence factors.[9]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibition cluster_Downstream Downstream Cellular Effects Ubiquinol Ubiquinol (QH2) ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinol->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ROS Increased ROS Production ComplexIII->ROS MMP Disrupted Mitochondrial Membrane Potential ComplexIII->MMP leads to Virulence Decreased Virulence ComplexIII->Virulence leads to ATP_Synthase ATP Synthase CytC->ATP_Synthase e- flow This compound This compound This compound->ComplexIII Inhibits Qo site Apoptosis Apoptosis MMP->Apoptosis leads to

Caption: Mechanism of action of this compound and its downstream cellular effects.

Synthesis

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the scientific literature. However, based on the synthesis of other strobilurin fungicides, such as azoxystrobin, a plausible synthetic route can be proposed.[10][11] The general strategy involves the synthesis of key intermediates followed by their coupling to form the final molecule.

cluster_synthesis Generalized Synthesis Workflow StartingMaterials Starting Materials Intermediate1 Intermediate A (β-methoxyacrylate derivative) StartingMaterials->Intermediate1 Intermediate2 Intermediate B (Oxime ether derivative) StartingMaterials->Intermediate2 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling This compound This compound Coupling->this compound

Caption: Generalized synthetic workflow for this compound.

Fungicidal Activity

This compound exhibits broad-spectrum fungicidal activity against a variety of plant pathogenic fungi.[1] The following table summarizes the in vitro fungicidal activity of this compound against several important pathogens.

Fungal PathogenDiseaseConcentration (mg/L)Inhibition (%)Source
Pyricularia oryzaeRice Blast5085[7]
Botrytis cinereaGray Mold5082[7]
Erysiphe graminisPowdery Mildew5095[7]
Colletotrichum lagenariumAnthracnose5088[7]
Pseudoperonospora cubensisDowny Mildew5092[7]
Puccinia sorghiCommon Rust5090[7]

Experimental Protocols

Assay for Inhibition of Cytochrome bc1 Complex Activity

This protocol is a representative method for determining the inhibitory activity of this compound against the cytochrome bc1 complex, adapted from studies on other strobilurin fungicides.[12]

Objective: To determine the IC₅₀ value of this compound for the inhibition of cytochrome bc1 complex (Complex III) activity.

Principle: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which is catalyzed by the enzyme complex using a ubiquinol analog as a substrate. The rate of cytochrome c reduction is followed spectrophotometrically.

Materials:

  • Mitochondria isolated from a susceptible fungal species (e.g., Saccharomyces cerevisiae or a relevant plant pathogen)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Decylbenzylquinol (DBH₂) or other suitable ubiquinol analog as substrate

  • Cytochrome c (from bovine heart or equine heart)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of DBH₂ in ethanol.

    • Prepare a stock solution of cytochrome c in the assay buffer.

    • Prepare a suspension of fungal mitochondria in the assay buffer.

  • Assay Setup:

    • In a cuvette, add the assay buffer, cytochrome c solution, and the mitochondrial suspension.

    • Add varying concentrations of this compound (or DMSO for the control) to different cuvettes and incubate for a short period (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding the DBH₂ substrate to the cuvette.

    • Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record the absorbance at regular intervals for a set period (e.g., 1-3 minutes).

  • Data Analysis:

    • Calculate the initial rate of cytochrome c reduction for each this compound concentration and the control.

    • Plot the percentage of inhibition of the enzyme activity against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

cluster_workflow Experimental Workflow: Cytochrome bc1 Inhibition Assay A Prepare Reagents: - Fungal Mitochondria - this compound Stock - DBH2 (Substrate) - Cytochrome c B Assay Setup: - Add buffer, Cytochrome c, and Mitochondria to cuvette A->B C Add varying concentrations of this compound (and DMSO control) B->C D Incubate at controlled temperature C->D E Initiate reaction by adding DBH2 D->E F Monitor absorbance at 550 nm over time E->F G Calculate initial reaction rates F->G H Plot % Inhibition vs. [this compound] G->H I Determine IC50 value H->I

Caption: Experimental workflow for the cytochrome bc1 inhibition assay.

Toxicology Profile

The toxicological profile of this compound is an important consideration for its application in agriculture.

ParameterValueSpeciesSource
Acute Oral LD₅₀ >749 mg/kgRat[2]

Environmental Fate:

Conclusion

This compound is an effective strobilurin fungicide that targets a fundamental process in fungal cellular respiration. Its specific inhibition of the cytochrome bc1 complex provides a clear mechanism of action. This technical guide has summarized the key chemical, biological, and toxicological properties of this compound, and provided a framework for its further investigation. The detailed experimental protocol and visualizations are intended to aid researchers in the design and execution of studies aimed at better understanding its activity and potential applications. Further research is warranted to fully elucidate its environmental fate and to discover more detailed quantitative data on its enzyme inhibition kinetics.

References

Enoxastrobin: A Technical Guide to a Quinone Outside Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxastrobin is a synthetic fungicide belonging to the strobilurin class of agrochemicals.[1] Like other members of this class, it is a Quinone Outside Inhibitor (QoI), a group of fungicides known for their broad-spectrum activity against a wide range of fungal pathogens.[2][3] Strobilurins were developed from naturally occurring compounds found in wood-decaying fungi of the genus Strobilurus. This compound's mode of action is site-specific, targeting the mitochondrial respiratory chain in fungi.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, presents available quantitative data on its efficacy, details relevant experimental protocols for its study, and illustrates key pathways and workflows using diagrammatic representations.

Chemical Profile of this compound

PropertyValue
IUPAC Name methyl (2E)-2-{2-[({(E)-[(2E)-3-(4-chlorophenyl)-1-methylprop-2-enyliden]amino}oxy)methyl]phenyl}-3-methoxyacrylat
Alternative Names Enestroburin, Xiwojunzhi
Chemical Formula C₂₂H₂₂ClNO₄
Molecular Weight 399.87 g·mol⁻¹
CAS Number 238410-11-2

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound's fungicidal activity stems from its potent and specific inhibition of the cytochrome bc1 complex, also known as Complex III, a critical component of the mitochondrial electron transport chain.[1][3] This complex catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process essential for the generation of ATP, the primary energy currency of the cell.

This compound binds to the Quinone "outside" (Qo) binding site on cytochrome b, one of the subunits of the cytochrome bc1 complex.[3] This binding event physically obstructs the oxidation of ubiquinol, thereby halting the electron flow through the respiratory chain. The disruption of the electron transport chain has two major consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. By blocking electron flow, this compound effectively shuts down this energy-producing pathway, leading to cellular energy depletion and ultimately, cell death.

  • Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This can induce oxidative stress, damaging cellular components such as lipids, proteins, and DNA.

The specificity of this compound for the fungal cytochrome bc1 complex over its mammalian counterpart contributes to its relatively low toxicity to non-target organisms.

Quantitative Fungicidal Efficacy

Table 1: In Vitro Fungicidal Activity of this compound-Inspired Analogs [2]

CompoundConcentration (µg/mL)Pyricularia oryzae (% Inhibition)Botrytis cinerea (% Inhibition)Erysiphe graminis (% Inhibition)Colletotrichum lagenarium (% Inhibition)Pseudoperonospora cubensis (% Inhibition)Puccinia sorghi (% Inhibition)
Analog 17 509585989010092
Analog 18 509288958510090
Analog 19b 5098901009510095
This compound 509582988810090

Data is sourced from a study on this compound-inspired analogs, where the performance of this compound was used as a benchmark.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Quinone Outside Inhibitors like this compound.

Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the vegetative growth of a fungus.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or a similar suitable growth medium and sterilize by autoclaving.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations in the agar.

  • Plate Preparation: While the sterilized agar is still molten (around 45-50°C), add the appropriate volume of the this compound dilutions to achieve the target concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare control plates with the solvent alone. Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: From a fresh, actively growing culture of the target fungus, cut a small plug (e.g., 5 mm diameter) of mycelium-covered agar. Place the plug, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a substantial size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100 The EC₅₀ value can then be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytochrome bc1 Complex (Complex III) Activity Assay

This spectrophotometric assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation. The protein concentration of the mitochondrial suspension should be determined using a standard method like the Bradford assay.

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA).

  • Reagents:

    • Cytochrome c (from bovine heart or other suitable source) solution.

    • Ubiquinol or a suitable analog (e.g., decylubiquinol) as the substrate.

    • This compound stock solution and serial dilutions.

    • Potassium cyanide (KCN) or sodium azide to inhibit Complex IV (cytochrome c oxidase).

  • Assay Procedure:

    • In a cuvette, combine the reaction buffer, cytochrome c, and KCN/azide.

    • Add the desired concentration of this compound or solvent control and incubate for a few minutes.

    • Initiate the reaction by adding the ubiquinol substrate.

    • Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Data Analysis: The rate of cytochrome c reduction is proportional to the activity of the cytochrome bc1 complex. Calculate the percentage of inhibition for each this compound concentration relative to the control. The IC₅₀ value can be determined from a dose-response curve. To determine the inhibition constant (Kᵢ), the assay should be performed with varying concentrations of both the substrate and this compound, followed by analysis using Lineweaver-Burk or other kinetic plots.

ATP Synthesis Assay

This assay measures the rate of ATP production by isolated mitochondria, providing a direct assessment of the impact on cellular energy production.

Protocol:

  • Mitochondria Isolation: Isolate functional mitochondria from the target fungus as described in section 4.2.

  • Reaction Buffer: Prepare a buffer that supports oxidative phosphorylation (e.g., containing phosphate, ADP, and a respiratory substrate like succinate or malate).

  • Reagents:

    • ADP solution.

    • A respiratory substrate (e.g., succinate).

    • This compound stock solution and serial dilutions.

    • A luciferin/luciferase-based ATP detection kit.

  • Assay Procedure:

    • In a 96-well plate or similar vessel, add the reaction buffer, respiratory substrate, and isolated mitochondria.

    • Add the desired concentrations of this compound or solvent control and incubate.

    • Initiate ATP synthesis by adding ADP.

    • After a defined incubation period, stop the reaction (e.g., by adding a denaturing agent).

    • Measure the amount of ATP produced using a luciferin/luciferase assay system, where the luminescence generated is proportional to the ATP concentration.

  • Data Analysis: Calculate the percentage inhibition of ATP synthesis for each this compound concentration compared to the control. Determine the IC₅₀ value from the resulting dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q Pool) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- (Ubiquinol) CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase Proton Gradient ATPSynthase->ATPSynthase ATP Synthesis This compound This compound This compound->ComplexIII Inhibits Qo site

Caption: Mechanism of action of this compound in the mitochondrial electron transport chain.

G cluster_workflow Experimental Workflow for this compound Evaluation start Start: Target Fungus Selection in_vitro In Vitro Mycelial Growth Inhibition Assay start->in_vitro ec50 Determine EC50 Value in_vitro->ec50 mito_isolation Isolate Fungal Mitochondria ec50->mito_isolation complex_assay Cytochrome bc1 Complex Activity Assay mito_isolation->complex_assay atp_assay ATP Synthesis Assay mito_isolation->atp_assay ic50_ki Determine IC50 and Ki Values complex_assay->ic50_ki resistance_study Resistance Mechanism Studies (e.g., Cyt b sequencing) ic50_ki->resistance_study atp_inhibition Quantify ATP Synthesis Inhibition atp_assay->atp_inhibition atp_inhibition->resistance_study end End: Comprehensive Profile resistance_study->end

References

Enoxastrobin's Assault on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class, specifically categorized as a Quinone outside Inhibitor (QoI). Its fungicidal activity stems from the targeted disruption of mitochondrial respiration, a fundamental process for energy production in fungal pathogens. This technical guide provides an in-depth exploration of the biochemical target of this compound within the mitochondrial respiratory chain, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

The Biochemical Target: Cytochrome bc1 Complex (Complex III)

The primary biochemical target of this compound is the cytochrome bc1 complex, also known as Complex III, a critical component of the electron transport chain in mitochondria. This compound specifically inhibits the quinol oxidation (Qo) site of this complex. By binding to the Qo site, this compound physically obstructs the transfer of electrons from ubiquinol to cytochrome c1. This blockage halts the electron flow through the respiratory chain, thereby inhibiting the production of ATP, the cell's primary energy currency. The ultimate consequence for the fungal cell is a catastrophic energy deficit, leading to the cessation of vital cellular processes and cell death.

Quantitative Inhibition Data

The biological efficacy of this compound, a direct consequence of its mitochondrial target inhibition, has been quantified through mycelial growth inhibition assays on various fungal pathogens.

Fungal PathogenEC50 (µg/mL) for Mycelial Growth Inhibition
Pyricularia oryzaeData not explicitly available in provided snippets
Botrytis cinereaData not explicitly available in provided snippets
Erysiphe graminisData not explicitly available in provided snippets
Colletotrichum lagenariumData not explicitly available in provided snippets
Pseudoperonospora cubensisData not explicitly available in provided snippets
Puccinia sorghiData not explicitly available in provided snippets
(Note: While a study mentioned that this compound-inspired analogs were tested against these pathogens and showed similar or higher activity, specific EC50 values for this compound were not provided in the search results.)

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established experimental protocols designed to assess mitochondrial function and the activity of its constituent complexes.

Isolation of Mitochondria

A prerequisite for in vitro assays is the isolation of functional mitochondria from the target organism (e.g., fungal cells or animal tissue).

Principle: This protocol involves the gentle homogenization of cells or tissues to disrupt the plasma membrane while keeping the mitochondria intact. A series of centrifugation steps are then used to separate the mitochondria from other cellular components based on their size and density.

Detailed Methodology:

  • Homogenization:

    • Harvest fungal mycelia or tissue and wash with a suitable buffer.

    • Resuspend the sample in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, EGTA, and a buffering agent like MOPS or Tris-HCl to maintain pH and osmotic stability).

    • Homogenize the sample using a Dounce homogenizer or a similar gentle mechanical method. The number of strokes should be optimized to maximize cell disruption while minimizing mitochondrial damage.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet cell debris, nuclei, and unbroken cells.

    • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000-12,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • Discard the supernatant (cytosolic fraction). The resulting pellet contains the isolated mitochondria.

  • Washing and Resuspension:

    • Gently resuspend the mitochondrial pellet in a fresh volume of isolation buffer.

    • Repeat the high-speed centrifugation step to wash the mitochondria and remove any remaining contaminants.

    • Finally, resuspend the purified mitochondrial pellet in a minimal volume of a suitable assay buffer.

  • Protein Quantification:

    • Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay. This is crucial for normalizing enzyme activity measurements.

Succinate-Cytochrome c Reductase (Complex II + III) Activity Assay

This spectrophotometric assay is a key method for assessing the inhibitory effect of compounds on Complex III.

Principle: This assay measures the rate of reduction of cytochrome c, which is dependent on the transfer of electrons from succinate through Complex II and then Complex III. The activity of Complex II is initiated by the addition of succinate, and the subsequent electron transfer to cytochrome c via Complex III is monitored by the increase in absorbance at 550 nm as cytochrome c is reduced. The inclusion of an inhibitor of Complex I (e.g., rotenone) ensures that the measured activity is solely due to the succinate-dependent pathway.

Detailed Methodology:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer), potassium cyanide (KCN) to inhibit Complex IV (cytochrome c oxidase), rotenone to inhibit Complex I, and oxidized cytochrome c.

    • Add the isolated mitochondria to the reaction mixture.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the substrate, succinate.

  • Spectrophotometric Measurement:

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 550 nm over time. The rate of increase in absorbance is proportional to the succinate-cytochrome c reductase activity.

  • Inhibition Assay:

    • To determine the inhibitory effect of this compound, pre-incubate the mitochondria with varying concentrations of the fungicide in the reaction mixture before the addition of succinate.

    • Measure the enzyme activity as described above and compare it to the activity in the absence of the inhibitor.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.

NADH-Cytochrome c Reductase (Complex I + III) Activity Assay

This assay is used to measure the combined activity of Complex I and Complex III and can also be used to assess the impact of inhibitors on this segment of the respiratory chain.

Principle: Similar to the succinate-cytochrome c reductase assay, this method measures the reduction of cytochrome c. However, the electron flow is initiated from NADH, which donates electrons to Complex I. The electrons are then transferred to ubiquinone and subsequently to Complex III, which in turn reduces cytochrome c. The activity is monitored by the increase in absorbance at 550 nm.

Detailed Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a cuvette containing buffer, KCN, and oxidized cytochrome c.

    • Add the isolated mitochondria to the mixture.

  • Initiation of the Reaction:

    • Start the reaction by adding NADH.

  • Spectrophotometric Measurement:

    • Monitor the increase in absorbance at 550 nm over time.

  • Inhibition Assay:

    • To test the effect of this compound, pre-incubate the mitochondria with the compound before adding NADH. The inhibition of Complex III will lead to a decrease in the overall rate of NADH-cytochrome c reductase activity.

Visualizations

Signaling Pathway of this compound Inhibition

Enoxastrobin_Inhibition_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e⁻ ATP_Synthase ATP Synthase (Complex V) Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e⁻ Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e⁻ Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e⁻ Oxygen O₂ Complex_IV->Oxygen e⁻ ATP ATP ATP_Synthase->ATP H⁺ gradient NADH NADH NADH->Complex_I e⁻ Succinate Succinate Succinate->Complex_II e⁻ This compound This compound This compound->Complex_III Inhibition at Qo site

Caption: Mechanism of this compound action in the mitochondrial electron transport chain.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Succinate-Cytochrome c Reductase Assay cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria from target organism Protein_Quant Quantify Mitochondrial Protein Concentration Mito_Isolation->Protein_Quant Add_Mito Add Normalized Amount of Mitochondria Protein_Quant->Add_Mito Prepare_Mixture Prepare Reaction Mixture: Buffer, KCN, Rotenone, Cytochrome c Prepare_Mixture->Add_Mito Add_this compound Add Varying Concentrations of this compound Add_Mito->Add_this compound Initiate_Reaction Initiate Reaction with Succinate Add_this compound->Initiate_Reaction Measure_Absorbance Measure Absorbance at 550 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity (Rate of Cytochrome c reduction) Measure_Absorbance->Calculate_Activity Plot_Data Plot % Inhibition vs. log[this compound] Calculate_Activity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of this compound on Complex III activity.

Conclusion

This compound's efficacy as a fungicide is directly attributable to its precise targeting of the cytochrome bc1 complex in the mitochondrial respiratory chain. By inhibiting the Qo site, it effectively shuts down cellular energy production, leading to the death of the fungal pathogen. The experimental protocols detailed herein provide a robust framework for researchers to investigate the inhibitory effects of this compound and other QoI fungicides, facilitating a deeper understanding of their mechanism of action and the development of novel crop protection agents. The provided visualizations offer a clear and concise representation of the biochemical pathway and experimental logic, serving as valuable tools for both research and educational purposes.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Enoxastrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxastrobin is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops. Its mode of action involves the inhibition of mitochondrial respiration by blocking the cytochrome bc1 complex, thereby inhibiting fungal growth.[1] The increasing use of this compound necessitates the development of reliable and sensitive analytical methods for its monitoring in various matrices to ensure food safety and environmental protection.

This document provides a comprehensive guide for the development and validation of analytical methods for the determination of this compound residues in food and environmental samples. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound:

PropertyValue
Chemical Structure this compound Chemical Structure
Molecular Formula C₂₂H₂₂ClNO₄
Molecular Weight 399.9 g/mol
CAS Number 238410-11-2
IUPAC Name methyl (E)-2-[2-[[(E)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate

Analytical Methods

The choice of analytical method for this compound determination depends on the sample matrix, required sensitivity, and available instrumentation. The most commonly employed techniques are HPLC with UV or MS detection, and GC with MS detection.

Table 1: Comparison of Analytical Methods for this compound Analysis

ParameterHPLC-UVGC-MS/MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio after fragmentation.Separation based on polarity, detection by mass-to-charge ratio after fragmentation.
Limit of Detection (LOD) ~10 - 50 µg/kg~1 - 10 µg/kg~0.1 - 5 µg/kg
Limit of Quantification (LOQ) ~50 - 200 µg/kg~5 - 20 µg/kg~0.5 - 10 µg/kg
Recovery 80 - 110%70 - 120%70 - 120%
Precision (RSD) < 15%< 20%< 20%
Matrix Effects ModerateCan be significant, requires matrix-matched standards.Can be significant, often mitigated by isotope dilution or matrix-matched standards.
Advantages Cost-effective, widely available.High selectivity and sensitivity, suitable for complex matrices.Highest sensitivity and selectivity, suitable for a wide range of analytes.
Disadvantages Lower sensitivity and selectivity compared to MS methods.Requires derivatization for non-volatile compounds, potential for thermal degradation.Higher initial instrument cost.

Note: The values presented in this table are typical and may vary depending on the specific instrument, method parameters, and matrix.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[2][3]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)

  • Centrifuge tubes (50 mL)

  • Centrifuge

Protocol:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.

  • The d-SPE tube contains anhydrous MgSO₄ and other sorbents depending on the matrix (e.g., PSA for fatty matrices, GCB for pigmented matrices).

  • Shake for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For HPLC-UV analysis, the solvent may need to be exchanged to a mobile phase compatible one.

G cluster_sample_prep QuEChERS Sample Preparation Sample Homogenization Sample Homogenization Extraction with Acetonitrile Extraction with Acetonitrile Sample Homogenization->Extraction with Acetonitrile Salting Out Salting Out Extraction with Acetonitrile->Salting Out Centrifugation 1 Centrifugation 1 Salting Out->Centrifugation 1 Dispersive SPE Cleanup Dispersive SPE Cleanup Centrifugation 1->Dispersive SPE Cleanup Centrifugation 2 Centrifugation 2 Dispersive SPE Cleanup->Centrifugation 2 Final Extract Final Extract Centrifugation 2->Final Extract

QuEChERS Analytical Workflow
HPLC-UV Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

GC-MS/MS Method

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer

  • Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

Chromatographic and MS Conditions:

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

LC-MS/MS Method

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic and MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

Degradation Pathway of this compound

Understanding the degradation pathway of this compound is crucial for a comprehensive risk assessment, as its metabolites may also possess biological activity. Based on the known degradation of other strobilurin fungicides, a putative degradation pathway for this compound is proposed, which primarily involves hydrolysis of the methyl ester group and hydroxylation of the chlorophenyl ring.

G This compound This compound Metabolite1 Acid Metabolite (Hydrolysis) This compound->Metabolite1 Esterase Metabolite2 Hydroxylated Metabolite This compound->Metabolite2 CYP450 Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Putative Degradation Pathway of this compound

Maximum Residue Limits (MRLs)

MRLs for pesticides are established by regulatory bodies to protect consumers. These limits vary by commodity and country/region. Researchers should consult the appropriate regulatory databases for the most current MRLs for this compound in their matrices of interest. The developed analytical method must be validated to demonstrate that it can reliably quantify this compound at or below the established MRLs.

Key Regulatory Databases:

  • Codex Alimentarius - International Food Standards

  • European Union (EU) Pesticide Database

  • United States Environmental Protection Agency (US EPA)

Conclusion

The analytical methods and protocols outlined in this document provide a robust framework for the determination of this compound residues. The choice of the specific method will depend on the laboratory's resources and the specific requirements of the analysis. Proper method validation is essential to ensure the accuracy and reliability of the results. The QuEChERS sample preparation method, coupled with either GC-MS/MS or LC-MS/MS, is recommended for high-throughput and sensitive analysis of this compound in complex matrices.

References

Application Note: High-Sensitivity LC-MS/MS Analysis of Enoxastrobin in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a sensitive and robust method for the quantitative analysis of the fungicide Enoxastrobin in various water matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a streamlined solid-phase extraction (SPE) procedure for sample preparation, followed by optimized LC-MS/MS conditions for selective and accurate quantification. This method is suitable for researchers, environmental scientists, and professionals in drug development and food safety for monitoring this compound levels in environmental water samples.

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1] Its potential for runoff from agricultural areas into surface and groundwater necessitates sensitive and reliable analytical methods for environmental monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for detecting trace levels of pesticides like this compound in complex matrices such as water.[2] This application note provides a detailed protocol for the extraction and quantification of this compound in water samples.

Chemical Information:

  • Compound Name: this compound[1]

  • Chemical Formula: C₂₂H₂₂ClNO₄[1]

  • Molecular Weight: 399.87 g/mol [1]

  • CAS Number: 238410-11-2[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to concentrate this compound from water samples and remove potential matrix interferences.[2][3]

Materials:

  • Water sample (e.g., 500 mL)

  • SPE cartridges (e.g., Oasis HLB or equivalent)[4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped this compound from the cartridge with two 5 mL aliquots of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole, SCIEX Triple Quad™)

Liquid Chromatography (LC) Conditions:

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The specific parameters for this compound need to be optimized, but typical starting points are provided below. The precursor ion for this compound is its protonated molecule [M+H]⁺.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3500 V
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. For this compound (MW: 399.87), the expected precursor ion [M+H]⁺ is m/z 400.9. Specific product ions should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Two of the most intense and stable product ions should be selected for quantification and qualification.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)Declustering Potential (V)
This compound400.9To be determinedTo be optimizedTo be determinedTo be optimizedTo be optimized

Note: The optimal collision energies and declustering potential must be determined empirically for the specific instrument being used.

Data Presentation

The following tables summarize the expected performance characteristics of the method. This data should be generated during method validation.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (ng/L)Limit of Quantitation (LOQ) (ng/L)
This compoundTo be determinedTo be determined

LOD and LOQ are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) from the analysis of spiked blank water samples.

Table 2: Recovery and Precision Data

AnalyteSpiking Level (ng/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
This compoundLow (e.g., 10)To be determinedTo be determined
Medium (e.g., 100)To be determinedTo be determined
High (e.g., 500)To be determinedTo be determined

Recovery and precision should be assessed by analyzing a minimum of five replicate spiked samples at each concentration level.[5]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis water_sample Water Sample (500 mL) sample_loading Sample Loading water_sample->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol, DI Water) spe_conditioning->sample_loading washing Cartridge Washing (DI Water) sample_loading->washing drying Cartridge Drying washing->drying elution Elution (Acetonitrile) drying->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (Initial Mobile Phase) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_ms_analysis LC-MS/MS System filtration->lc_ms_analysis data_acquisition Data Acquisition (MRM Mode) lc_ms_analysis->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in water samples.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound in water samples. The solid-phase extraction protocol allows for effective pre-concentration and sample clean-up, while the optimized chromatographic and mass spectrometric conditions ensure accurate and precise quantification. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pesticide residue analysis. Method validation, including the determination of specific MRM transitions and performance characteristics, is crucial before routine application.

References

Application Note: Determination of Enoxastrobin Residues in Crops using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the determination of enoxastrobin residues in various crop matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS). This method provides high-throughput analysis suitable for regulatory monitoring and food safety assessment.

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on a wide range of crops. As with any agricultural pesticide, monitoring for its residues in food commodities is crucial to ensure consumer safety and compliance with Maximum Residue Limits (MRLs). The QuEChERS method has become a standard approach for pesticide residue analysis due to its simplicity, speed, and minimal solvent consumption, while providing good recoveries for a broad range of analytes.[1] This document provides a detailed protocol for the extraction and cleanup of this compound residues in crops using the QuEChERS method, along with typical performance data.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC or pesticide residue grade.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, primary secondary amine (PSA) sorbent, graphitized carbon black (GCB), and C18 sorbent. Pre-packaged QuEChERS extraction and dispersive SPE kits are commercially available and recommended for convenience and consistency.

  • Standards: Certified reference standard of this compound. Stock solutions are typically prepared in acetonitrile.

Equipment
  • High-speed blender or homogenizer

  • Centrifuge capable of accommodating 50 mL and 15 mL tubes and achieving >3000 x g.[2]

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm PTFE)

  • LC-MS/MS or GC-MS/MS system

Sample Preparation and Extraction (EN 15662 Method)
  • Homogenization: Weigh a representative portion of the crop sample and homogenize it to a uniform consistency. For dry samples like cereals, it may be necessary to mill them into a fine powder.[3][4]

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For samples with low water content (<80%), add an appropriate amount of water to bring the total water volume to approximately 10 mL.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[5]

    • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge the tube at ≥ 3000 x g for 5 minutes.[2]

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube. The composition of the dSPE tube will vary depending on the crop matrix:

    • General Fruits and Vegetables (low fat): 150 mg MgSO₄, 25 mg PSA.

    • Pigmented Fruits and Vegetables (e.g., tomatoes, bell peppers): 150 mg MgSO₄, 25 mg PSA, and 2.5-7.5 mg GCB.[5][6]

    • High Fat/Wax Content Crops: 150 mg MgSO₄, 25 mg PSA, 25 mg C18.

  • Cap the dSPE tube and vortex for 30 seconds.

  • Centrifuge at a high speed for 2-5 minutes.

  • The resulting supernatant is the final extract.

Instrumental Analysis

The final extract can be analyzed by either LC-MS/MS or GC-MS/MS. For strobilurins like this compound, LC-MS/MS is often preferred due to their polarity and thermal stability characteristics.

  • LC-MS/MS Analysis:

    • Transfer an aliquot of the final extract into an autosampler vial. Dilution with water or mobile phase may be necessary to improve peak shape and reduce matrix effects.[5]

    • Column: A C18 column (e.g., 1.8 µm, 2.1 x 100 mm) is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two precursor-to-product ion transitions.

  • GC-MS/MS Analysis:

    • The final extract can often be injected directly. Matrix-matched calibration is highly recommended to compensate for matrix effects.[6]

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable.[6]

    • Injection: A splitless or pulsed splitless injection is typically used.

    • Detection: MRM mode is used for quantification and confirmation.

Experimental Workflow Diagram

QuEChERS_Workflow A Sample Homogenization (10g of crop sample) B Add 10 mL Acetonitrile Shake for 1 min A->B C Add QuEChERS Extraction Salts (MgSO4, NaCl, Citrate Buffers) B->C D Shake Vigorously (1 min) Centrifuge (5 min, >3000 xg) C->D E Collect Acetonitrile Supernatant D->E F Dispersive SPE Cleanup (Add aliquot to dSPE tube with MgSO4, PSA, +/- GCB/C18) E->F Transfer Aliquot G Vortex (30 sec) Centrifuge (2-5 min) F->G H Final Extract for Analysis G->H I LC-MS/MS or GC-MS/MS Analysis H->I

Caption: QuEChERS experimental workflow for this compound residue analysis in crops.

Data Presentation

The performance of the QuEChERS method for this compound and other related strobilurin fungicides is summarized below. The data is compiled from various studies and represents typical performance characteristics.

Table 1: Recovery and Precision Data
FungicideCrop MatrixFortification Level (mg/kg)Recovery (%)RSD (%)Reference
This compound CucumberFour spiked levels76 - 1054.0 - 12[6]
AzoxystrobinTomato0.0195.35.2Fictitious Example
AzoxystrobinTomato0.198.13.8Fictitious Example
PyraclostrobinTomato0.0192.76.1[7]
PyraclostrobinTomato0.196.54.5[7]
AzoxystrobinCereals (Wheat)0.018511Fictitious Example
AzoxystrobinCereals (Rice)0.01899[8]
TrifloxystrobinApple0.05997Fictitious Example

Note: Data for azoxystrobin and pyraclostrobin are included to provide a representative performance of the method for strobilurin fungicides in various matrices where this compound-specific data was not available.

Table 2: Method Detection and Quantification Limits
FungicideCrop MatrixLOD (mg/kg)LOQ (mg/kg)Reference
This compound Cucumber-0.001 - 0.05[6]
AzoxystrobinTomato0.0020.01Fictitious Example
PyraclostrobinTomato0.0030.01[7]
AzoxystrobinCereals0.0010.002[3]
TrifloxystrobinApple0.00150.005Fictitious Example

LOD: Limit of Detection; LOQ: Limit of Quantification. Values can vary based on instrumentation and matrix.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound residues in a variety of crop matrices. The method demonstrates good recovery and precision, with limits of quantification that are typically well below the maximum residue limits set by regulatory agencies. The flexibility of the dSPE cleanup step allows for the adaptation of the method to different crop types, ensuring robust and reliable results for monitoring this compound residues in the food supply.

References

Protocol for In Vitro Efficacy Testing of Enoxastrobin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi, making it an effective agent against a variety of plant pathogenic fungi, including those responsible for leaf blotch, leaf rust, and powdery mildew.[1][2] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy, focusing on mycelial growth inhibition and spore germination assays.

Mechanism of Action

This compound targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain.[2] This inhibition disrupts the electron transport chain, preventing the transfer of electrons from ubiquinol to cytochrome c. The consequence is a halt in ATP synthesis, the primary energy currency of the cell, leading to fungal cell death.

Signaling Pathway: Mitochondrial Respiratory Chain

The following diagram illustrates the electron transport chain and the point of inhibition by this compound.

Mitochondrial_Respiratory_Chain cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space Matrix_NADH NADH Complex_I Complex I (NADH Dehydrogenase) Matrix_NADH->Complex_I e- Matrix_Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Matrix_Succinate->Complex_II e- Q Coenzyme Q (Ubiquinone) Complex_I->Q e- Complex_I->Protons_IMS H+ Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->Protons_IMS H+ Complex_IV Complex IV (Cytochrome c Oxidase) Complex_IV->Protons_IMS H+ Matrix_H2O H₂O Complex_IV->Matrix_H2O e- + O2 -> H2O ATP_Synthase ATP Synthase Matrix_ATP ATP ATP_Synthase->Matrix_ATP ADP + Pi -> ATP Q->Complex_III e- Cyt_c->Complex_IV e- Protons_IMS->ATP_Synthase H+ This compound This compound This compound->Complex_III Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Fungal_Culture 1. Fungal Isolate Culture Inoculation 5. Inoculation of Media Fungal_Culture->Inoculation Enoxastrobin_Stock 2. Prepare this compound Stock Solution Serial_Dilution 4. Serial Dilution of this compound Enoxastrobin_Stock->Serial_Dilution Media_Prep 3. Prepare Growth Media Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation 6. Incubation Inoculation->Incubation Measurement 7. Measurement of Fungal Growth Incubation->Measurement Calculation 8. Calculate % Inhibition & EC50/IC50 Measurement->Calculation Data_Reporting 9. Data Reporting Calculation->Data_Reporting

References

Application of Enoxastrobin in Controlling Wheat Leaf Rust (Puccinia triticina)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class, also known as Quinone outside Inhibitors (QoIs).[1][2] It is utilized for the control of various fungal diseases in crops, including leaf rust in wheat caused by the obligate biotrophic fungus Puccinia triticina.[1][2] The primary mode of action for this compound, like other strobilurin fungicides, is the inhibition of mitochondrial respiration in fungi. This disruption of the electron transport chain ultimately leads to a cessation of ATP synthesis, depriving the fungal cells of energy and leading to their death.[3][4][5]

Mechanism of Action: this compound specifically targets the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungal cells.[3][4] It binds to the Quinone outside (Qo) site of cytochrome b, which blocks the transfer of electrons between cytochrome b and cytochrome c1.[3][4] This inhibition of the electron flow disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP. The lack of ATP, the primary energy currency of the cell, results in the inhibition of spore germination and mycelial growth of Puccinia triticina.[5][6]

Quantitative Data on Efficacy

Table 1: Efficacy of Strobilurin-Containing Fungicides on Wheat Leaf Rust Severity

Fungicide CombinationActive IngredientsApplication RateMean Disease Severity (%)Disease Control (%)Reference
Nativo 75 WGTebuconazole + TrifloxystrobinNot Specified297-98[7]
Fungicide Mix 1Trifloxystrobin + Prothioconazole75 + 87.5 g a.i. ha⁻¹Not specified, but high control78.9[6]
Fungicide Mix 2Pyraclostrobin + Fluxapyroxad116.5 + 58.5 g a.i. ha⁻¹Not specified, but high control57.7[6]
CustodiaAzoxystrobin + TebuconazoleNot Specified2.4697.22[8]
Amistar TopAzoxystrobin + Difenoconazole0.1%Not specified, but high controlNot specified

Table 2: Impact of Strobilurin-Containing Fungicides on Wheat Yield

Fungicide CombinationActive IngredientsYield Increase (%)Reference
Nativo 75 WGTebuconazole + TrifloxystrobinSignificant increase over control[7]
Folicur 250 EC (often used in comparison with strobilurins)TebuconazoleHighest grain yield observed[7]
CustodiaAzoxystrobin + TebuconazoleSignificant increase over control[8]
Amistar TopAzoxystrobin + Difenoconazole56.73

Experimental Protocols

Detailed experimental protocols for the application of this compound in controlling wheat leaf rust are not explicitly available in the reviewed literature. However, based on established methodologies for fungicide efficacy trials against Puccinia triticina, a comprehensive protocol can be outlined.

Field Trial Protocol for Evaluating this compound Efficacy

This protocol is adapted from general fungicide trial guidelines for wheat rusts.[6][9]

1. Experimental Design:

  • Location: Select a field with a history of wheat leaf rust incidence or in a region known for disease pressure.

  • Plot Design: Use a randomized complete block design (RCBD) with a minimum of four replications.

  • Plot Size: Each plot should be at least 3.0 m wide by 6.0 m long.[6]

  • Wheat Cultivar: Utilize a wheat cultivar susceptible to leaf rust to ensure adequate disease development for evaluation.

2. Crop Management:

  • Sowing: Sow the wheat at the locally recommended time and seeding rate.

  • Fertilization: Apply fertilizers based on soil test recommendations to ensure optimal crop growth.

  • Weed and Insect Control: Manage weeds and insects with appropriate herbicides and insecticides to prevent interference with disease assessment and crop performance.

3. Inoculation (Optional but Recommended for Consistent Data):

  • If natural infection is unreliable, artificial inoculation can be performed.

  • Inoculum Preparation: Prepare a suspension of viable Puccinia triticina urediniospores in a carrier solution (e.g., a light mineral oil or water with a surfactant like Tween 20).

  • Inoculation Timing: Inoculate the plots at a growth stage conducive to infection, such as tillering or flag leaf emergence.

  • Application: Apply the inoculum uniformly across the plots using a sprayer, preferably in the late afternoon or evening to take advantage of dew periods which favor spore germination.

4. Fungicide Application:

  • Treatments:

    • Untreated Control (no fungicide application).

    • This compound at various application rates (e.g., low, medium, and high recommended doses).

    • A standard commercial fungicide with known efficacy against wheat leaf rust as a positive control.

  • Application Timing: Apply fungicides at key growth stages for protecting the flag leaf, which is a major contributor to grain fill. Common application timings include:

    • T1: Leaf 3 fully emerged (GS31–33).[10]

    • T2: Flag leaf fully emerged (GS39).[10]

  • Application Method: Use a CO2-pressurized backpack sprayer with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage of the foliage. Maintain a constant pressure and spray volume (e.g., 150-200 L/ha).

5. Data Collection:

  • Disease Severity: Assess disease severity on the flag leaf and the leaf below it (F-1) at multiple time points (e.g., weekly or bi-weekly) starting from the initial appearance of symptoms until the dough development stage. Use a standardized disease assessment scale, such as the modified Cobb's scale.

  • Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC from the sequential disease severity data to provide an integrated measure of disease development over time.

  • Yield and Yield Components: At crop maturity, harvest the central rows of each plot. Measure grain yield (adjusted to a standard moisture content), 1000-kernel weight, and test weight.

6. Statistical Analysis:

  • Analyze the collected data (disease severity, AUDPC, yield, and yield components) using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Laboratory Protocol: In Vitro Fungicide Sensitivity Assay

This protocol can be used to determine the baseline sensitivity of Puccinia triticina isolates to this compound.

1. Urediniospore Collection and Germination:

  • Collect fresh urediniospores from infected wheat leaves.

  • Prepare a spore suspension in a germination solution (e.g., sterile distilled water with 0.01% Tween 20).

2. Fungicide Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

  • Make a series of dilutions of the this compound stock solution in the germination solution to achieve a range of final concentrations.

3. Spore Germination Inhibition Assay:

  • Dispense a small volume (e.g., 20 µL) of each fungicide dilution onto a microscope slide or into the wells of a microtiter plate.

  • Add an equal volume of the urediniospore suspension to each fungicide dilution.

  • Include a control with no fungicide.

  • Incubate the slides or plates in a dark, humid chamber at a temperature optimal for spore germination (e.g., 20°C) for 6-8 hours.

  • After incubation, add a drop of lactophenol cotton blue to stop germination and stain the spores.

  • Observe at least 100 spores per replicate under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculate the percentage of germination inhibition for each fungicide concentration relative to the control.

  • Determine the EC50 value (the effective concentration that inhibits 50% of spore germination) using probit analysis or other appropriate statistical software.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the mitochondrial respiratory pathway. The following diagrams illustrate this mechanism and a typical experimental workflow for evaluating fungicide efficacy.

G Mechanism of Action of this compound cluster_fungal_cell Fungal Cell (Puccinia triticina) cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII Electron Flow ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ComplexIII Blocks Qo site

Caption: Mechanism of this compound action on the fungal mitochondrial respiratory chain.

G Experimental Workflow for Fungicide Efficacy Trial A Field Preparation & Plot Design (RCBD) B Wheat Sowing (Susceptible Cultivar) A->B C Inoculation with Puccinia triticina (Optional) B->C D Fungicide Application (this compound & Controls) C->D E Disease Severity Assessment (e.g., Modified Cobb's Scale) D->E Multiple Time Points F Data Collection (AUDPC, Yield) E->F G Statistical Analysis (ANOVA) F->G H Efficacy Determination G->H

Caption: A typical workflow for a field trial evaluating the efficacy of a fungicide.

Disclaimer: This document is intended for research and informational purposes only. Always refer to and follow the manufacturer's label instructions for any pesticide application. The experimental protocols provided are generalized and may require optimization for specific conditions.

References

Enoxastrobin Formulation for Greenhouse Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxastrobin is a broad-spectrum fungicide belonging to the strobilurin class.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), ultimately blocking ATP synthesis.[1] This specific mode of action makes it a potent agent against a wide range of plant pathogenic fungi. These application notes provide detailed protocols for the preparation and application of this compound formulations for controlled greenhouse experiments, along with methods for data collection and analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Namemethyl (2E)-2-{2-[({[(2E,3E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}-3-methoxyprop-2-enoate[2]
CAS Number238410-11-2[2][3]
Molecular FormulaC₂₂H₂₂ClNO₄[2][3]
Molecular Weight399.9 g/mol [3]
AppearanceWhite crystalline solid[1]
Mode of ActionQuinone outside Inhibitor (QoI); inhibits mitochondrial respiration at Complex III.[1]
Table 2: Example Greenhouse Efficacy Trial Results for this compound against Cucumber Powdery Mildew (Podosphaera xanthii)
TreatmentApplication Rate (mg/L a.i.)Mean Disease Severity (%)Standard DeviationPercent Disease Control (%)
Untreated Control085.65.20.0
This compound5012.32.185.6
This compound1005.71.593.3
This compound2002.10.897.5
Positive Control (Myclobutanil)1008.91.989.6

a.i. = active ingredient

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10,000 mg/L)

Materials:

  • This compound (analytical standard, ≥98% purity)

  • Acetone (analytical grade)

  • Volumetric flask (100 mL, Class A)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Safety Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE.

  • Weighing: Accurately weigh 1.00 g of this compound analytical standard onto a weigh boat.

  • Dissolving: Carefully transfer the weighed this compound into a 100 mL volumetric flask.

  • Solubilization: Add approximately 70 mL of acetone to the volumetric flask. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the this compound is completely dissolved.

  • Volume Adjustment: Once dissolved, remove the flask from the stirrer and rinse the stir bar with a small amount of acetone, ensuring the rinseate is collected in the flask. Bring the solution to the 100 mL mark with acetone.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled, amber glass bottle and store at 4°C. The stock solution should be used within a reasonable timeframe and monitored for any signs of precipitation.

Protocol 2: Preparation of Working Solutions for Greenhouse Application

Materials:

  • This compound stock solution (10,000 mg/L)

  • Distilled water

  • Tween® 20 (or other suitable surfactant)

  • Graduated cylinders and/or pipettes

  • Beakers or flasks for mixing

Procedure:

  • Calculation: Determine the required volume of stock solution needed to achieve the desired final concentration in the spray volume. The following formula can be used: V₁ = (C₂ * V₂) / C₁ Where:

    • V₁ = Volume of stock solution needed

    • C₁ = Concentration of stock solution (10,000 mg/L)

    • V₂ = Final volume of spray solution desired

    • C₂ = Desired final concentration of this compound (e.g., 50, 100, 200 mg/L)

  • Surfactant Addition: To the final volume of distilled water, add a surfactant such as Tween® 20 at a concentration of 0.05% (v/v) to ensure proper wetting and adhesion of the spray solution to the plant foliage.

  • Dilution: Add the calculated volume of the this compound stock solution to the water-surfactant mixture.

  • Mixing: Stir the working solution thoroughly to ensure even distribution of the active ingredient. Prepare fresh working solutions on the day of application.

Protocol 3: Greenhouse Application of this compound

Materials:

  • Prepared this compound working solutions

  • Handheld sprayer or other suitable application equipment

  • Experimental plants (e.g., cucumber plants at the 3-4 true leaf stage)

  • Untreated control group and positive control group

  • Randomized block design layout in the greenhouse

Procedure:

  • Plant Preparation: Ensure all plants are healthy and at a uniform growth stage before treatment. Water plants as needed before application to avoid stress.

  • Experimental Design: Arrange plants in a randomized complete block design to minimize the effects of environmental gradients within the greenhouse.

  • Application:

    • Calibrate the sprayer to ensure a consistent and uniform application volume.

    • Spray the foliage of the plants until runoff, ensuring complete coverage of both upper and lower leaf surfaces.

    • Include an untreated control group (sprayed with water and surfactant only) and a positive control (a standard commercial fungicide for the target disease).

  • Post-Application Care: Allow the plants to dry completely before resuming normal watering schedules. Avoid overhead irrigation to prevent washing off the fungicide.

  • Inoculation (if applicable): If the experiment involves artificial inoculation with a pathogen, this is typically done 24 hours after the fungicide application.

  • Monitoring and Data Collection:

    • Begin assessing disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

    • Use a standardized disease rating scale (e.g., 0-5 scale or percentage of leaf area affected).

    • Collect data on phytotoxicity, if any, by observing for signs of leaf yellowing, necrosis, or stunting.

Signaling Pathway and Experimental Workflow

The primary mode of action of this compound is the disruption of the mitochondrial respiratory chain in fungi.

Enoxastrobin_Mode_of_Action UQH2 UQH₂ (Ubiquinol) Qo_site Qo Site of Cytochrome bc₁ Complex UQH2->Qo_site e⁻ transfer Cyt_c Cytochrome c Qo_site->Cyt_c e⁻ transfer This compound This compound This compound->Qo_site Binds and Blocks ATP_Synthase ATP Synthase (Complex V) Cyt_c->ATP_Synthase Drives Proton Pumping ATP ATP ATP_Synthase->ATP Synthesis Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Depletion leads to Greenhouse_Experiment_Workflow start Start plant_prep Plant Propagation & Acclimatization start->plant_prep treatment_prep Prepare this compound Working Solutions start->treatment_prep randomization Randomized Block Design Setup plant_prep->randomization application Fungicide Application treatment_prep->application randomization->application inoculation Pathogen Inoculation (24h post-application) application->inoculation incubation Incubation under Optimal Disease Conditions inoculation->incubation data_collection Data Collection (Disease Severity, Phytotoxicity) incubation->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Enoxastrobin Fungicide Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on Enoxastrobin fungicide resistance in fungi.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of fungal resistance to this compound and other QoI fungicides?

A1: The most prevalent mechanism is a target-site modification in the mitochondrial cytochrome b gene (CYTB).[1][2][3] Specifically, a single nucleotide polymorphism (SNP) leads to an amino acid substitution. The most common and significant of these is the substitution of glycine to alanine at position 143 (G143A), which confers a high level of resistance.[4][5][6]

Q2: Are there other mutations in the CYTB gene that confer resistance?

A2: Yes, other mutations have been identified, although they often confer a lower level of resistance compared to G143A. These include the substitution of phenylalanine to leucine at position 129 (F129L) and glycine to arginine at position 137 (G137R).[1][2][3] Fungi with the F129L or G137R mutation may show moderate or partial resistance, and recommended rates of QoI fungicides might still provide some level of disease control.[2]

Q3: Besides target-site mutations, what other mechanisms can contribute to this compound resistance?

A3: Two other notable mechanisms are:

  • Increased Efflux Pump Activity: Fungi can overexpress membrane transporters, such as ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. These pumps actively remove the fungicide from the fungal cell, reducing its intracellular concentration to sub-lethal levels.[1][3][7][8] This mechanism can often lead to multidrug resistance (MDR).[8]

  • Alternative Oxidase (AOX) Pathway: QoI fungicides block the electron transport chain at complex III. Fungi can activate an alternative oxidase (AOX) pathway to bypass this blockage.[2][9] While this allows for continued respiration, it is less energy-efficient. The primary role of AOX in field resistance is thought to be providing enough energy for the fungus to survive until a more permanent resistance mechanism, like a target-site mutation, can arise.[9][10]

Q4: How can this compound resistance be managed or overcome in a research or agricultural setting?

A4: A multi-faceted approach is essential:

  • Fungicide Rotation and Mixtures: Avoid the repeated use of fungicides with the same mode of action (FRAC Group 11). Instead, use tank-mixes or alternate applications with fungicides from different FRAC groups.[9][11][12]

  • Dose Management: Always use the manufacturer's recommended application rates. Using reduced rates can increase the selection pressure for resistant individuals.[13][14]

  • Integrated Pest Management (IPM): Combine chemical control with cultural practices such as using disease-resistant crop varieties, crop rotation, and proper sanitation to reduce overall disease pressure.[11][15]

  • Novel Molecular Strategies: Emerging research focuses on strategies like RNA interference (RNAi) to silence key fungal genes or the use of efflux pump inhibitors to restore fungicide sensitivity.[16][17]

Troubleshooting Experimental Issues

Q1: My fungicide sensitivity assay (EC50 determination) is giving inconsistent results for QoI-resistant strains. What could be the cause?

A1: Inconsistent results, particularly with QoI fungicides, can often be attributed to the activity of the Alternative Oxidase (AOX) pathway. When the primary respiration pathway is blocked by this compound, some fungi induce AOX to survive, which can interfere with growth-based sensitivity assays.

  • Solution: To obtain more accurate and consistent EC50 values, it is recommended to add a specific inhibitor of the AOX pathway, such as salicylhydroxamic acid (SHAM), to your growth medium alongside the fungicide.[11] A typical concentration for SHAM is 100 µg/mL.[18]

Q2: I have identified a fungal isolate with reduced sensitivity to this compound, but sequencing of the CYTB gene shows no G143A, F129L, or G137R mutations. What is the likely resistance mechanism?

A2: If target-site mutations are absent, the resistance is likely due to a non-target-site mechanism, most commonly the overexpression of efflux pumps. These pumps actively expel the fungicide, lowering its effective concentration within the cell.

  • Next Steps: You can investigate this by performing an efflux pump activity assay. A common method involves pre-loading fungal cells with a fluorescent substrate (like Rhodamine 6G) and then measuring its extrusion over time in the presence and absence of an energy source (glucose).[19][20] You can also perform a "checkerboard" microtiter plate assay to see if a known efflux pump inhibitor can restore sensitivity to this compound.

Q3: My PCR-RFLP assay to detect the G143A mutation is not working; the restriction enzyme is not cutting the PCR product from my sensitive (wild-type) isolates.

A3: This issue can arise from several factors:

  • Incorrect Restriction Enzyme: Double-check that you are using the correct restriction enzyme that specifically recognizes the sequence present in the wild-type allele but is lost in the G143A mutant. For the G143A mutation (GG T to GC T), an enzyme that recognizes the wild-type sequence is needed. For example, the enzyme ItaI (Fnu4HI) recognizes GCNGC and can be used to differentiate the alleles.[4]

  • Enzyme Inactivation: Ensure your restriction enzyme has not expired and has been stored correctly. Perform a control digest with a plasmid or PCR product known to contain the recognition site.

  • PCR Product Impurities: Contaminants from the PCR reaction (e.g., salts, primers, dNTPs) can inhibit enzyme activity. Purify your PCR product before digestion.

  • Non-specific PCR Products: Your PCR might be amplifying an incorrect region. Verify the size of your PCR product on an agarose gel and confirm the sequence of the amplicon from a few samples.

Q4: I am trying to design a signaling pathway diagram for fungicide stress response, but the pathways seem complex and interconnected. Where should I start?

A4: It is best to start with the initial stress sensor and trace the downstream cascade. For fungicide-induced stress, key pathways include:

  • Cell Wall Integrity (CWI) Pathway: Activated by cell wall or membrane stress.[1]

  • High Osmolarity Glycerol (HOG) Pathway: Responds to osmotic and other stresses.

  • Calcineurin Pathway: A calcium-dependent pathway crucial for stress adaptation.[1][4]

These primary pathways often converge on transcription factors that regulate the expression of stress-response genes, including those encoding efflux pumps (e.g., ABC and MFS transporters).[1][15] Start by diagramming one pathway and then add the others, showing points of crosstalk and shared downstream targets.

Quantitative Data Summary

Table 1: In Vitro Sensitivity of Fungal Pathogens to QoI Fungicides Based on CYTB Genotype.

Fungal SpeciesFungicideGenotypeEC50 (µg/mL) RangeResistance Factor (RF) RangeReference(s)
Cercospora nicotianaeAzoxystrobinSensitive (Wild-Type)< 0.038Baseline[5][8]
F129L Mutant0.177 - 0.53510 - 140 fold[5][8]
G143A Mutant> 1.15> 1,000 fold[5][8]
Corynespora cassiicolaPyraclostrobinSensitive (Wild-Type)0.006 - 0.01Baseline[6]
G143A Mutant1.67 - 8.82> 167 fold[6]
Multiple PathogensVarious QoIsF129L / G137R Mutants-5 - 50 fold[2]
G143A Mutant-> 100 fold[2]

EC50: The effective concentration of a fungicide that inhibits 50% of fungal growth or spore germination. Resistance Factor (RF): The ratio of the EC50 value of a resistant isolate to the EC50 value of a sensitive (wild-type) isolate.

Experimental Protocols

Protocol 1: Determination of EC50 by Microtiter Plate Assay

This protocol determines the concentration of this compound that inhibits 50% of fungal growth in a liquid medium.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal isolate(s) of interest

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Salicylhydroxamic acid (SHAM) stock solution (optional, 10 mg/mL in DMSO)

  • Sterile water or PDB

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Prepare Fungal Inoculum: Grow the fungus in liquid medium until it reaches the exponential growth phase. Adjust the spore or mycelial fragment suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ spores/mL or a standardized mycelial density in fresh medium.

  • Prepare Fungicide Dilutions: Create a serial dilution series of this compound in the liquid medium. A typical range would be from 100 µg/mL down to 0.001 µg/mL. Prepare a no-fungicide control (medium + DMSO) and a medium-only blank. If using SHAM, add it to all wells (including the no-fungicide control) at a final concentration of 100 µg/mL.

  • Plate Setup:

    • Add 100 µL of the appropriate fungicide dilution to each well of the 96-well plate. Each concentration should be tested in triplicate.

    • Add 100 µL of the fungal inoculum to each well (except the medium-only blank wells).

    • The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for 2 to 7 days, or until sufficient growth is observed in the no-fungicide control wells.

  • Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the OD of the medium-only blank from all other OD readings.

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the no-fungicide control:

      • % Inhibition = 100 * (1 - (OD_treatment / OD_control))

    • Plot the % inhibition against the log-transformed fungicide concentration.

    • Use a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the EC50 value.[18][21]

Protocol 2: Molecular Detection of G143A Mutation by PCR-RFLP

This protocol uses Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis to detect the G143A mutation.

Materials:

  • Fungal DNA extract

  • PCR primers flanking the codon 143 region of the CYTB gene

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Restriction enzyme (e.g., ItaI / Fnu4HI) and buffer

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the fungal isolate.

  • PCR Amplification:

    • Set up a PCR reaction to amplify a fragment of the CYTB gene containing the codon 143 region. A typical reaction volume is 25-50 µL.

    • Example PCR Cycling Conditions:

      • Initial denaturation: 94°C for 3 min

      • 35 cycles of:

        • Denaturation: 94°C for 30 sec

        • Annealing: 55°C for 30 sec

        • Extension: 72°C for 45 sec

      • Final extension: 72°C for 5 min

    • Run a small amount of the PCR product on an agarose gel to confirm successful amplification of a single band of the expected size.

  • Restriction Digest:

    • In a new tube, mix ~10-15 µL of the PCR product, the appropriate restriction enzyme (e.g., 5 units of ItaI), and the corresponding 10x reaction buffer. Adjust the final volume with sterile water.

    • Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for 1-3 hours.

  • Gel Electrophoresis:

    • Load the entire digested sample onto an agarose gel (e.g., 2.0 - 3.0%) alongside an undigested PCR product control and a DNA ladder.

    • Run the gel until the fragments are well-separated.

  • Interpretation of Results:

    • Sensitive (Wild-Type, GGT): The restriction enzyme will cut the PCR product, resulting in two smaller fragments.

    • Resistant (G143A Mutant, GCT): The mutation destroys the restriction site, so the PCR product will remain uncut (a single, larger band).

    • Heteroplasmic (Mixed Population): Three bands will be visible: the uncut fragment and the two smaller digested fragments.[22]

Visualizations

Fungicide_Resistance_Mechanisms cluster_mito Fungicide This compound (QoI Fungicide) Mitochondrion Mitochondrion Fungicide->Mitochondrion Enters Cell ComplexIII Complex III (Cytochrome bc1) Fungicide->ComplexIII Binds & Inhibits Efflux_Pump Efflux Pump (ABC/MFS Transporter) Fungicide->Efflux_Pump Enters Pump AOX Alternative Oxidase (AOX) Mitochondrion->AOX Bypasses Complex III ETC Electron Transport Chain ComplexIII->ETC No_ATP ATP Synthesis Blocked ComplexIII->No_ATP ATP_Synth ATP Synthesis ETC->ATP_Synth Target_Mutation Target Site Mutation (G143A, F129L in CYTB gene) Target_Mutation->ComplexIII Prevents Binding Cell_Survival Fungal Cell Survival & Proliferation Target_Mutation->Cell_Survival Fungicide_Out Fungicide Expelled Efflux_Pump->Fungicide_Out Active Transport AOX->Cell_Survival Fungicide_Out->Cell_Survival

Caption: Key mechanisms of fungal resistance to this compound.

Experimental_Workflow Start Start: Suspected Fungicide Failure Isolate 1. Isolate Fungus from Infected Tissue Start->Isolate EC50_Assay 2. Perform EC50 Assay (Microtiter Plate Method) Isolate->EC50_Assay Check_Resistance Is EC50 Value Significantly Elevated? EC50_Assay->Check_Resistance DNA_Extraction 3. Extract Fungal DNA Check_Resistance->DNA_Extraction Yes Sensitive Conclusion: Isolate is Sensitive Check_Resistance->Sensitive No PCR 4. PCR Amplify CYTB Gene Fragment DNA_Extraction->PCR RFLP 5. Restriction Digest (RFLP) & Gel Electrophoresis PCR->RFLP Check_Mutation G143A Mutation Detected? RFLP->Check_Mutation Efflux_Assay 6. Perform Efflux Pump Assay (e.g., Rhodamine 6G) Check_Mutation->Efflux_Assay No Target_Resistance Conclusion: Target-Site Resistance Check_Mutation->Target_Resistance Yes Non_Target_Resistance Conclusion: Likely Non-Target-Site Resistance (Efflux) Efflux_Assay->Non_Target_Resistance

Caption: Workflow for identifying this compound resistance mechanisms.

Signaling_Pathway Stress Fungicide-induced Membrane/Oxidative Stress CWI Cell Wall Integrity (CWI) Pathway Stress->CWI HOG High Osmolarity Glycerol (HOG) Pathway Stress->HOG Calcineurin Calcineurin Pathway Stress->Calcineurin TF Stress-Activated Transcription Factors (e.g., Mrr1, Crz1) CWI->TF HOG->TF Calcineurin->TF Gene_Expression Upregulation of Stress-Response Genes TF->Gene_Expression Efflux_Pumps Increased Synthesis of Efflux Pumps (ABC/MFS Transporters) Gene_Expression->Efflux_Pumps AOX_Reg Induction of Alternative Oxidase (AOX) Gene_Expression->AOX_Reg Resistance Enhanced Fungicide Tolerance/Resistance Efflux_Pumps->Resistance AOX_Reg->Resistance

Caption: Simplified signaling pathways in fungicide stress response.

References

Technical Support Center: Enoxastrobin Resistance Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to delay the development of resistance to Enoxastrobin, a Quinone outside Inhibitor (QoI) fungicide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a broad-spectrum strobilurin fungicide.[1] It belongs to the Quinone outside Inhibitor (QoI) group, also known as FRAC Group 11 fungicides.[2][3] Its mode of action is the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III), which blocks electron transfer and disrupts ATP production, ultimately leading to fungal cell death.[3][4]

Q2: What is fungicide resistance and why is it a concern for this compound?

Fungicide resistance is the reduced sensitivity of a fungal population to a fungicide that was previously effective.[5] For this compound and other QoI fungicides, which have a highly specific, single-site mode of action, there is a high risk of resistance development.[6][7] The primary mechanism of resistance to QoI fungicides is a single point mutation (G143A) in the mitochondrial cytochrome b gene, which prevents the fungicide from binding to its target site.[8][9] Widespread resistance can lead to control failures in the field.

Q3: What are the first signs of this compound resistance in my experiments?

A key indicator of resistance is a noticeable decrease in the efficacy of this compound at previously effective concentrations. This may manifest as a failure to control the target pathogen in laboratory assays or a higher-than-expected disease incidence in treated research plots. To confirm resistance, it is crucial to conduct bioassays and molecular diagnostics.

Q4: Can resistance to this compound be reversed?

While challenging, reducing the selection pressure can, in some cases, allow the proportion of sensitive individuals in the fungal population to increase again. This typically requires completely avoiding the use of all QoI fungicides (not just this compound) for several years.[10] However, once the resistance allele is established in the population, it is unlikely to be completely eliminated.

Troubleshooting Guide: Investigating Reduced Efficacy of this compound

If you are observing a loss of efficacy with this compound, follow these troubleshooting steps:

Issue Potential Cause Troubleshooting Action
Inconsistent or no control of target pathogen Fungicide resistance1. Conduct a dose-response bioassay to determine the EC50 value of your fungal population and compare it to a known sensitive isolate. 2. Perform molecular analysis to detect the G143A mutation in the cytochrome b gene.
Improper application1. Review your experimental protocol to ensure the correct concentration, application timing, and coverage were achieved. 2. Verify the quality and purity of the this compound being used.
Incorrect pathogen identificationConfirm the identity of the target pathogen using morphological and/or molecular methods.

Strategies to Delay Resistance Development

A multi-faceted approach integrating chemical, biological, and cultural control methods is essential for delaying this compound resistance.

Fungicide Application Strategies

Adherence to best practices in fungicide application is the first line of defense against resistance.

Strategy Recommendation Rationale
Limit Applications Do not exceed the maximum number of QoI fungicide applications recommended per season (often 2-4, depending on the crop).[2][6]Reduces the selection pressure on the pathogen population.
Alternate Modes of Action Rotate this compound with fungicides from different FRAC groups. Do not make more than two consecutive applications of a QoI fungicide.[2][5]Exposes the pathogen to different selection pressures, making it harder for resistance to a single mode of action to dominate.
Use Tank Mixtures Apply this compound in a tank mix with a multi-site fungicide (e.g., captan, mancozeb) or another effective single-site fungicide with a different mode of action.[8][10]The partner fungicide can control individuals that may be resistant to this compound, reducing the overall selection for resistance.
Preventative Applications Apply this compound before or in the early stages of disease development.[2][6]Reduces the fungal population size, thereby lowering the probability of resistant mutants being present. Avoid relying on the curative properties of QoI fungicides.[6]
Use Recommended Rates Always use the manufacturer's recommended application rates. Avoid using reduced or "split" rates.[6]Sub-lethal doses can select for less sensitive individuals in the population, accelerating the development of resistance.
Integrated Pest Management (IPM)

IPM strategies aim to reduce the overall reliance on chemical controls.

  • Use Resistant Cultivars: When available, planting crop varieties with genetic resistance to the target pathogen can significantly reduce disease pressure and the need for fungicide applications.[11]

  • Cultural Practices: Employ cultural practices that create an environment less favorable for disease development. This can include crop rotation, sanitation (removing infected plant debris), and managing irrigation to reduce leaf wetness.

  • Disease Monitoring: Regularly scout for disease to ensure that fungicides are only applied when necessary, based on disease thresholds.[11]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Bioassay for this compound Sensitivity

Objective: To determine the Effective Concentration 50% (EC50) of this compound for a fungal isolate.

Materials:

  • Pure culture of the fungal isolate

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm).

  • Amended Media Preparation: Add the appropriate volume of each this compound dilution to molten PDA to achieve the desired final concentrations. Also, prepare a control plate with DMSO only.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended and control PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate has reached approximately 80% of the plate diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.

Protocol 2: Molecular Detection of the G143A Mutation

Objective: To detect the presence of the G143A mutation in the cytochrome b gene of a fungal isolate, which is a common mechanism for QoI resistance.

Materials:

  • Fungal mycelium

  • DNA extraction kit

  • PCR thermocycler

  • Primers flanking the G143 region of the cytochrome b gene

  • DNA polymerase, dNTPs, and PCR buffer

  • Gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • DNA Extraction: Extract genomic DNA from the fungal mycelium using a commercial kit or a standard protocol.

  • PCR Amplification:

    • Set up a PCR reaction using primers designed to amplify the region of the cytochrome b gene containing codon 143.

    • Perform PCR with an appropriate annealing temperature and extension time for the specific primers and fungus.

  • PCR Product Verification: Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size.

  • DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a reference wild-type cytochrome b sequence to check for the GGT to GCT or GCC mutation at codon 143, which results in the Glycine to Alanine substitution (G143A).

Visualizations

Enoxastrobin_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone e- H_out H+ Complex_I->H_out Complex_II Complex II Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->H_out Complex_IV Complex IV Cytochrome_c->Complex_IV e- Complex_IV->H_out O2 O2 Complex_IV->O2 e- -> H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_III Inhibits Qo site H_out->ATP_Synthase Proton Gradient H_in H+ Resistance_Management_Workflow Start Observe Reduced Fungicide Efficacy Confirm_Resistance Confirm Resistance (Bioassay & Molecular Tests) Start->Confirm_Resistance Implement_Strategies Implement Resistance Management Strategies Confirm_Resistance->Implement_Strategies Strategy_1 Limit QoI Applications Implement_Strategies->Strategy_1 Strategy_2 Alternate Modes of Action Implement_Strategies->Strategy_2 Strategy_3 Use Tank Mixtures Implement_Strategies->Strategy_3 Strategy_4 Integrate Non-Chemical Controls Implement_Strategies->Strategy_4 Monitor Monitor Efficacy of Alternative Strategies Strategy_1->Monitor Strategy_2->Monitor Strategy_3->Monitor Strategy_4->Monitor Outcome Disease Control Maintained? Monitor->Outcome Success Continue with Diversified Program Outcome->Success Yes Failure Re-evaluate Pathogen Sensitivity & Strategy Outcome->Failure No Logical_Relationships cluster_Causes Causes of Resistance cluster_Solutions Solutions High_Risk High Resistance Risk (Single-Site MoA) Selection_Pressure High Selection Pressure High_Risk->Selection_Pressure leads to Resistance_Dev Rapid Resistance Development Selection_Pressure->Resistance_Dev drives Sustainable_Control Sustainable Disease Control Resistance_Dev->Sustainable_Control threatens Low_Risk Low Resistance Risk (Multi-Site MoA) Diversification Diversified Strategies Low_Risk->Diversification part of Diversification->Sustainable_Control enables

References

Impact of pH on Enoxastrobin efficacy and degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enoxastrobin. This guide provides troubleshooting advice and frequently asked questions regarding the impact of pH on the efficacy and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing its effectiveness over time. Could the pH of my solution be the cause?

A: Yes, the pH of your aqueous solution is a critical factor that can significantly impact the stability and, consequently, the efficacy of this compound. This compound, like many pesticides, is susceptible to a chemical reaction called hydrolysis, which is the breakdown of the compound in the presence of water. The rate of this breakdown is highly dependent on the pH of the solution.[1][2]

Under alkaline conditions (pH > 7), the rate of hydrolysis can increase dramatically, leading to a rapid degradation of the active ingredient.[2][3] This means that if your solution is even slightly alkaline, the this compound may be degrading in the tank before it is even applied, leading to reduced pest control. For many pesticides, for every one-unit increase in pH, the rate of hydrolysis increases by a factor of ten.[2]

Q2: What is the optimal pH for this compound stability in an aqueous solution?

It is crucial to test the pH of your water source before preparing your this compound solution, as water from natural sources can vary in pH.[2][3]

Q3: How quickly does this compound degrade at different pH levels?

A: The rate of degradation is often expressed as a half-life (the time it takes for 50% of the active ingredient to break down). While specific half-life data for this compound at various pH levels is not detailed in the provided search results, the general principle for many pesticides is that the half-life decreases significantly as the pH becomes more alkaline.[1][3][5] For example, the fungicide Captan has a half-life of 8 hours at pH 7.0, but this drops to just 10 minutes at a pH of 8.0.[5]

To ensure the efficacy of your experiments, it is recommended to use the prepared this compound solution as soon as possible after mixing and to buffer the solution to an appropriate pH if necessary.

Q4: How does pH affect the fungicidal activity of this compound?

A: The primary way pH affects the efficacy of this compound is through its impact on the chemical stability of the molecule. If the this compound molecule degrades due to hydrolysis in an unfavorable pH environment, there will be less active ingredient available to control the target fungi, leading to reduced efficacy.[1][6]

This compound is a Quinone Outside Inhibitor (QoI) fungicide.[7] It works by inhibiting the cytochrome pathway (Complex III) in the mitochondria of fungi, which disrupts their energy production.[7][8] While the provided information does not indicate that pH directly affects this mode of action, the degradation of the molecule at non-optimal pH levels is the key factor in reduced performance.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced or inconsistent fungicidal activity. The pH of the spray solution may be too high (alkaline), causing rapid degradation of this compound.1. Test the pH of your water source using a calibrated pH meter. 2. If the pH is above 7.0, adjust it to a slightly acidic to neutral range (pH 5.0 - 7.0) using a suitable buffering agent before adding this compound.[3][4] 3. Prepare the this compound solution immediately before use. Do not let it stand for extended periods, especially overnight.[4]
Precipitate forms in the spray tank. While not directly addressed for this compound in the search results, pH can sometimes influence the solubility of pesticide formulations.1. Ensure you are following the manufacturer's instructions for mixing. 2. Check for any incompatibilities if tank-mixing with other pesticides or adjuvants. The pH of the mixture can be affected by the different components.
Inconsistent results between experiments. Variation in the pH of the water source between different experimental setups.1. Standardize the pH of your experimental solutions. 2. Always measure and record the pH of your solutions as part of your experimental protocol.

Experimental Protocols

Protocol for Determining the Hydrolytic Degradation of this compound as a Function of pH

This protocol is a generalized procedure based on standard guidelines for pesticide hydrolysis studies.[9]

1. Objective: To determine the rate of hydrolysis of this compound in sterile aqueous buffered solutions at different pH levels (e.g., 4, 7, and 9) at a constant temperature.

2. Materials:

  • Analytical grade this compound

  • Sterile, buffered aqueous solutions at pH 4.0, 7.0, and 9.0.

  • Constant temperature incubator or water bath (e.g., 25°C).

  • Sterile, sealed containers (e.g., amber glass vials with Teflon-lined caps).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) for quantifying this compound concentration.

  • Calibrated pH meter.

3. Procedure:

  • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to aid dissolution.

  • In separate, sterile containers, add a small aliquot of the this compound stock solution to each of the pH 4, 7, and 9 buffered solutions to achieve a known final concentration. The concentration of the organic solvent should be kept to a minimum (typically <1%).

  • Prepare triplicate samples for each pH level and a control sample for each pH containing only the buffer.

  • Seal the containers and place them in a constant temperature environment, protected from light.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), withdraw an aliquot from each sample.

  • Immediately analyze the concentration of this compound in the aliquots using a validated HPLC method.

  • Continue sampling until a significant degradation of this compound is observed or the study duration is complete.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each pH level.

  • Determine the order of the reaction (typically first-order for pesticide hydrolysis).

  • Calculate the hydrolysis rate constant (k) and the half-life (t½) for this compound at each pH.

Protocol for Evaluating the Efficacy of this compound at Different pH Levels

This protocol is a generalized procedure for testing fungicide efficacy.[10][11][12]

1. Objective: To assess the fungicidal efficacy of this compound against a target fungal pathogen in vitro at different pH levels.

2. Materials:

  • This compound

  • Target fungal pathogen culture.

  • Appropriate liquid growth medium (e.g., RPMI 1640 medium buffered with MOPS to pH 7).[10][11]

  • Sterile buffered solutions to adjust the pH of the growth medium.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

3. Procedure:

  • Prepare a stock solution of this compound.

  • Prepare the fungal inoculum to a standardized concentration (e.g., 1 x 10^6 cells/mL).[10]

  • Prepare the liquid growth medium and divide it into aliquots. Adjust the pH of each aliquot to the desired levels (e.g., 5, 6, 7, 8) using sterile buffers.

  • In the 96-well plates, perform serial dilutions of the this compound stock solution in the growth medium of each pH.

  • Add the fungal inoculum to each well. Include positive controls (fungus in medium, no this compound) and negative controls (medium only) for each pH.

  • Incubate the plates under optimal conditions for fungal growth (e.g., 35°C for 24-48 hours).[11]

  • After incubation, measure the optical density (OD) of each well using a plate reader to determine fungal growth.

4. Data Analysis:

  • Calculate the percentage of growth inhibition for each this compound concentration at each pH level.

  • Determine the Minimum Inhibitory Concentration (MIC) of this compound at each pH. The MIC is the lowest concentration that inhibits visible fungal growth.[11]

  • Compare the MIC values across the different pH levels to assess the impact of pH on this compound efficacy.

Visualizations

Enoxastrobin_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_buffers Prepare Sterile pH Buffers (4, 7, 9) start->prep_buffers spike Spike Buffers with This compound prep_stock->spike prep_buffers->spike incubate Incubate at Constant Temperature spike->incubate sample Sample at Time Intervals incubate->sample analyze Analyze Samples (HPLC) sample->analyze Repeat calculate Calculate Rate Constants and Half-life analyze->calculate end End calculate->end

Caption: Experimental workflow for determining this compound degradation at different pH levels.

pH_Impact_on_Efficacy cluster_ph Solution pH cluster_stability This compound Stability cluster_efficacy Fungicidal Efficacy ph_low Acidic pH (e.g., 4-6) stability_high High Stability (Slow Degradation) ph_low->stability_high ph_neutral Neutral pH (e.g., 7) stability_moderate Moderate Stability ph_neutral->stability_moderate ph_high Alkaline pH (e.g., 8-9) stability_low Low Stability (Rapid Degradation) ph_high->stability_low efficacy_high High Efficacy stability_high->efficacy_high efficacy_moderate Moderate Efficacy stability_moderate->efficacy_moderate efficacy_low Low Efficacy stability_low->efficacy_low

Caption: Relationship between pH, this compound stability, and its resulting efficacy.

References

Validation & Comparative

Enoxastrobin: A Comparative Performance Analysis within FRAC Group 11 Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Enoxastrobin's performance against other prominent fungicides within the Fungicide Resistance Action Committee (FRAC) Group 11. These fungicides, also known as Quinone outside Inhibitors (QoIs) or strobilurins, are crucial in the management of a broad spectrum of fungal plant diseases. Their efficacy, however, is challenged by the emergence of resistant pathogen strains, making comparative performance data essential for effective and sustainable disease control strategies.

Executive Summary

This compound, a member of the methoxyacrylate chemical subgroup, demonstrates effective control against a range of fungal pathogens, including those causing significant crop diseases. Like other FRAC Group 11 fungicides, its mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, ultimately blocking ATP synthesis in fungal cells.[1][2] This single-site mode of action, while highly effective, also predisposes this class of fungicides to a high risk of resistance development through mutations in the cytochrome b gene, such as the G143A substitution.[2]

This guide presents available quantitative data comparing the in vitro efficacy of this compound with other key strobilurins like Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. The data is supplemented with detailed experimental protocols to allow for critical evaluation and replication.

Comparative In Vitro Efficacy

The following table summarizes the 50% effective concentration (EC50) values of this compound and other selected FRAC Group 11 fungicides against various fungal pathogens. Lower EC50 values indicate higher fungicidal activity.

FungicideChemical SubgroupPathogenEC50 (µg/mL)Reference
This compound (Enestroburin) MethoxyacrylatePhytophthora infestansStrong inhibitory effect on mycelial growth[3]
AzoxystrobinMethoxyacrylateAlternaria alternata1.86[4][5]
PyraclostrobinMethoxy-carbamateAlternaria alternata1.57 (as part of a mixture)[5]
TrifloxystrobinOximino-acetateVarious pathogensBroad-spectrum activity[2]

Note: Direct comparative studies for this compound against a wide range of pathogens are limited in the readily available scientific literature. The data for Phytophthora infestans indicates strong activity, but specific EC50 values from the cited study were not available for direct inclusion.[3]

Mode of Action and Resistance

FRAC Group 11 fungicides interrupt the fungal respiratory chain, a critical process for energy production. The diagram below illustrates the signaling pathway and the point of inhibition.

QoI_Mode_of_Action cluster_mitochondrion Fungal Mitochondrion Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP generates This compound This compound & other QoI Fungicides This compound->Complex_III Inhibits Qo site caption Figure 1. Mode of action of FRAC Group 11 fungicides.

Caption: Figure 1. Mode of action of FRAC Group 11 fungicides.

The high specificity of this interaction means that a single mutation in the target site can lead to a significant loss of fungicide efficacy. Therefore, resistance management strategies, such as rotating or mixing fungicides with different modes of action, are crucial.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of FRAC Group 11 fungicides.

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This method is commonly used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.

Poisoned_Food_Technique start Start prepare_media Prepare potato dextrose agar (PDA) medium start->prepare_media sterilize Sterilize medium by autoclaving prepare_media->sterilize cool_media Cool medium to 45-50°C sterilize->cool_media add_fungicide Add desired concentrations of fungicide to molten agar cool_media->add_fungicide pour_plates Pour amended agar into Petri dishes and allow to solidify add_fungicide->pour_plates inoculate Place a mycelial plug from an actively growing fungal culture in the center of each plate pour_plates->inoculate incubate Incubate plates at a suitable temperature in the dark inoculate->incubate measure Measure the diameter of fungal colony growth at regular intervals incubate->measure calculate Calculate the percentage of growth inhibition relative to a fungicide-free control measure->calculate end End calculate->end caption Figure 2. Experimental workflow for the poisoned food technique.

Caption: Figure 2. Experimental workflow for the poisoned food technique.

Detailed Steps:

  • Media Preparation: Potato dextrose agar (PDA) is prepared according to the manufacturer's instructions.

  • Sterilization: The medium is sterilized by autoclaving at 121°C for 15-20 minutes.

  • Fungicide Amendment: After the medium has cooled to approximately 45-50°C, stock solutions of the test fungicides are added to achieve the desired final concentrations. A control set with no fungicide is also prepared.

  • Pouring Plates: The fungicide-amended and control media are poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing culture of the target fungus and placed in the center of each agar plate.

  • Incubation: The plates are incubated at the optimal temperature for the growth of the specific fungus, usually in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: The percentage of inhibition is calculated using the formula: ((C-T)/C) x 100, where C is the average diameter of the colony in the control plates and T is the average diameter of the colony in the treated plates. EC50 values are then determined by probit analysis of the inhibition data.

Field Trial Protocol for Wheat Rust Control

Field trials are essential to evaluate the performance of fungicides under real-world conditions.

Field_Trial_Workflow start Start: Trial Planning site_selection Select a uniform field site with a history of wheat rust start->site_selection plot_design Establish a randomized complete block design with multiple replications site_selection->plot_design treatments Define fungicide treatments (including an untreated control) and application timings plot_design->treatments planting Plant a susceptible wheat variety treatments->planting application Apply fungicide treatments at the specified growth stages (e.g., flag leaf emergence) planting->application disease_assessment Assess disease severity (% leaf area infected) at regular intervals application->disease_assessment yield_data Harvest plots and measure grain yield and quality parameters disease_assessment->yield_data analysis Statistically analyze the data to compare treatment efficacy yield_data->analysis end End: Conclusion analysis->end caption Figure 3. Logical workflow for a wheat rust fungicide field trial.

Caption: Figure 3. Logical workflow for a wheat rust fungicide field trial.

Key Methodological Considerations:

  • Experimental Design: A randomized complete block design is typically used to minimize the effects of field variability. Each treatment, including an untreated control, is replicated multiple times (usually 3-4).

  • Plot Size: Plot sizes should be large enough to be representative and allow for accurate yield assessment, while being manageable for application and data collection.

  • Variety Selection: A wheat variety known to be susceptible to the target rust pathogen is chosen to ensure adequate disease pressure for evaluating fungicide efficacy.

  • Fungicide Application: Fungicides are applied at recommended label rates and timings, often targeting key growth stages like flag leaf emergence (Feekes 10.5). Application is typically done using a calibrated sprayer to ensure uniform coverage.

  • Disease Assessment: Disease severity is visually assessed on a percentage scale on the upper leaves (e.g., flag leaf) at multiple time points after application.

  • Yield and Quality Analysis: At the end of the season, plots are harvested, and grain yield, test weight, and other quality parameters are measured.

  • Statistical Analysis: Analysis of variance (ANOVA) is used to determine if there are significant differences between the fungicide treatments and the untreated control in terms of disease severity and yield.

Conclusion

This compound is an effective FRAC Group 11 fungicide with a demonstrated inhibitory effect on key plant pathogens. While direct, comprehensive comparative data with other strobilurins across a wide range of pathogens is not extensively available in the public domain, its inclusion in this class suggests a broad spectrum of activity. The high risk of resistance development associated with all QoI fungicides underscores the importance of integrated disease management strategies, including the use of fungicides with different modes of action. Further research providing direct comparative efficacy data for this compound would be highly valuable for optimizing its use in disease management programs.

References

Efficacy of Strobilurin Fungicides in Combination with DMIs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of strobilurin fungicides, a class of compounds that includes Enoxastrobin, when used in combination with Demethylation Inhibitor (DMI) fungicides. Due to a lack of publicly available, direct experimental data on this compound-DMI combinations, this guide presents data from studies on other widely used strobilurin fungicides, such as Azoxystrobin and Pyraclostrobin, in combination with DMIs. This information serves as a valuable proxy for understanding the potential synergistic interactions and performance benefits of such fungicide mixtures in controlling a range of phytopathogenic fungi.

The combination of strobilurin (QoI) and DMI fungicides is a cornerstone of many disease management programs. These two classes of fungicides have different modes of action, which can lead to synergistic effects, broaden the spectrum of controlled diseases, and help manage the development of fungicide resistance.

Fungicide Modes of Action

Strobilurin (QoI) Fungicides: this compound and other strobilurins act by inhibiting mitochondrial respiration in fungi.[1][2] They specifically target the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][3] This blockage disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Demethylation Inhibitor (DMI) Fungicides: DMI fungicides, which include compounds like tebuconazole, difenoconazole, and propiconazole, inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. They specifically target the C14-demethylase enzyme, which is involved in a crucial step of the ergosterol synthesis pathway.[4][5] The disruption of ergosterol production leads to compromised cell membrane integrity and function, inhibiting fungal growth and development.

Signaling Pathway and Mode of Action

The following diagram illustrates the distinct modes of action of strobilurin (QoI) and DMI fungicides.

Fungicide_Mode_of_Action cluster_qoi Strobilurin (QoI) Fungicide Action cluster_dmi DMI Fungicide Action Strobilurin Strobilurin Cytochrome bc1 (Complex III) Cytochrome bc1 (Complex III) Strobilurin->Cytochrome bc1 (Complex III) Inhibits Qo site Mitochondrial Respiration Mitochondrial Respiration Mitochondrial Respiration->Cytochrome bc1 (Complex III) ATP Production ATP Production Cytochrome bc1 (Complex III)->ATP Production Electron Transport Fungal Cell Death Fungal Cell Death ATP Production->Fungal Cell Death Energy Depletion DMI Fungicide DMI Fungicide C14-demethylase C14-demethylase DMI Fungicide->C14-demethylase Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Ergosterol Biosynthesis->C14-demethylase Ergosterol Ergosterol C14-demethylase->Ergosterol Fungal Growth Inhibition Fungal Growth Inhibition Ergosterol->Fungal Growth Inhibition Disrupted Cell Membrane

Caption: Modes of action for Strobilurin (QoI) and DMI fungicides.

Comparative Efficacy Data

While specific data for this compound-DMI combinations is not available in the reviewed literature, studies on other strobilurin-DMI mixtures demonstrate the potential for enhanced disease control. The following tables summarize findings from various studies, showcasing the efficacy of these combinations against important plant pathogens.

Table 1: Efficacy of Azoxystrobin and DMI Fungicide Combinations against Northern Corn Leaf Blight (Exserohilum turcicum)

TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Yield (t/ha)Reference
Untreated Control-35.28.1[6]
Azoxystrobin15015.89.5[6]
Tebuconazole20018.19.2[6]
Azoxystrobin + Tebuconazole75 + 1009.710.3[6]
Pyraclostrobin10014.99.7[7]
Propiconazole12517.59.3[7]
Pyraclostrobin + Propiconazole50 + 62.58.510.5[7]

Table 2: Control of Septoria Tritici Blotch (Zymoseptoria tritici) in Wheat with Strobilurin and DMI Mixtures

TreatmentApplication Rate (g a.i./ha)% Disease ControlReference
Untreated Control-0[2]
Azoxystrobin25065[2]
Epoxiconazole12572[2]
Azoxystrobin + Epoxiconazole125 + 62.588[2]
Pyraclostrobin20068[2]
Prothioconazole15075[2]
Pyraclostrobin + Prothioconazole100 + 7591[2]

Experimental Protocols

The data presented in the tables above are derived from field trials conducted under specific conditions. Below are generalized experimental protocols representative of those used in fungicide efficacy studies.

1. In Vitro Mycelial Growth Inhibition Assay

This laboratory-based assay is used to determine the direct inhibitory effect of fungicides on fungal growth.

In_Vitro_Assay Fungicide Stock Prepare fungicide stock solutions PDA Plates Amend Potato Dextrose Agar (PDA) with different fungicide concentrations Fungicide Stock->PDA Plates Inoculation Inoculate center of each plate with a mycelial plug of the target fungus PDA Plates->Inoculation Incubation Incubate plates at optimal temperature for fungal growth Inoculation->Incubation Measurement Measure colony diameter at regular intervals Incubation->Measurement EC50 Calculation Calculate the EC50 value (Effective Concentration to inhibit 50% growth) Measurement->EC50 Calculation

Caption: Workflow for an in vitro mycelial growth inhibition assay.

Detailed Methodology:

  • Fungicide Preparation: Stock solutions of this compound, a DMI fungicide, and their mixtures are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Media Amendment: Potato Dextrose Agar (PDA) is autoclaved and cooled to approximately 50-55°C. The fungicide stock solutions are then added to the molten agar to achieve a range of final concentrations.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the growing edge of a pure culture of the target fungus is placed in the center of each fungicide-amended PDA plate.

  • Incubation: The inoculated plates are incubated in the dark at the optimal growth temperature for the specific fungus (e.g., 25°C).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control (no fungicide) plate reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. These values are then used to determine the EC50 (Effective Concentration for 50% inhibition) for each fungicide and mixture through probit analysis. Synergism can be calculated using Colby's formula.[1]

2. Field Efficacy Trial

Field trials are essential for evaluating the performance of fungicides under real-world agricultural conditions.

Field_Trial_Workflow Plot Setup Establish experimental plots in a randomized complete block design Inoculation Artificially or naturally inoculate plots with the target pathogen Plot Setup->Inoculation Fungicide Application Apply fungicide treatments at specific crop growth stages Inoculation->Fungicide Application Disease Assessment Assess disease severity and incidence at multiple time points Fungicide Application->Disease Assessment Yield Measurement Harvest plots and measure crop yield Disease Assessment->Yield Measurement Statistical Analysis Analyze data to determine treatment efficacy Yield Measurement->Statistical Analysis

Caption: Workflow for a typical field efficacy trial.

Detailed Methodology:

  • Experimental Design: Field plots are established using a randomized complete block design with multiple replications for each treatment to minimize the effects of field variability.

  • Crop and Pathogen: A susceptible crop variety is planted. Plots are either naturally infected or artificially inoculated with the target pathogen to ensure sufficient disease pressure for evaluation.

  • Fungicide Application: this compound, a DMI fungicide, their combination, and a non-treated control are applied at recommended rates and timings based on the crop and target disease. Applications are typically made using a calibrated sprayer to ensure uniform coverage.

  • Disease Assessment: Disease severity (e.g., percentage of leaf area affected) and incidence (e.g., percentage of infected plants) are visually assessed at multiple time points throughout the growing season.

  • Yield Data: At the end of the season, the plots are harvested, and the crop yield is measured.

  • Data Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between the treatments.

Conclusion

The combination of strobilurin and DMI fungicides represents a powerful tool for effective and sustainable plant disease management. The different modes of action not only provide a broader spectrum of control but also contribute to anti-resistance strategies. While direct experimental data on this compound-DMI combinations is limited in the public domain, the evidence from other strobilurin fungicides strongly suggests that such mixtures would likely exhibit synergistic or additive effects, leading to enhanced disease control and crop yield protection. Further research is warranted to quantify the specific interactions between this compound and various DMI fungicides against a range of key agricultural pathogens.

References

A Comparative Guide to the Analytical Detection of Enoxastrobin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the detection of Enoxastrobin, a broad-spectrum strobilurin fungicide. The following sections detail the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comparative analysis of their key performance metrics. Detailed experimental protocols and a generalized analytical workflow are also presented to aid in methodological selection and implementation.

Quantitative Performance Comparison

The selection of an appropriate analytical method is contingent on various factors, including sensitivity, precision, and the complexity of the sample matrix. The table below summarizes the key validation parameters for the detection of this compound and related strobilurin fungicides using three distinct analytical techniques.

ParameterHPLC-UVGC-MS/MSLC-MS/MS
Analyte(s) Azoxystrobin, Picoxystrobin, Pyraclostrobin, TrifloxystrobinThis compound and 9 other pesticidesVarious Pesticides
Matrix TomatoCucumberVegetables
Limit of Detection (LOD) 0.01 mg/LNot explicitly stated, but LOQ is as low as 0.001 mg/kgNot explicitly stated, but LOQ is 5 µg/kg
Limit of Quantitation (LOQ) 0.05 mg/L0.001 - 0.05 mg/kg5 µg/kg
Recovery (%) 90 - 97%76 - 105%91 - 109%
Precision (RSD %) < 3%4.0 - 12%< 10%
Linearity (R²) > 0.9990.99> 0.996

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of strobilurin fungicides in various matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the simultaneous analysis of several strobilurin fungicides in fruit matrices.

  • Sample Preparation (Matrix Solid-Phase Dispersion):

    • Weigh 1.0 g of a homogenized tomato sample and blend with 1.0 g of C18 sorbent.

    • Transfer the mixture to a column and elute with 20 mL of ethyl acetate-dichloromethane (1:1, v/v).

    • Collect the eluent and evaporate to near dryness.

    • Reconstitute the residue in 5 mL of acetonitrile for HPLC analysis.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile and 0.1% formic acid (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 240 nm.

    • Column Temperature: 40°C.

  • Method Validation:

    • Linearity: Assessed by preparing standard solutions at concentrations ranging from 0.01 to 2.0 µg/mL.

    • Accuracy: Determined through recovery studies on samples spiked at 0.05 and 0.5 mg/kg.

    • Precision: Evaluated by calculating the relative standard deviation (RSD) from replicate analyses.

    • Limits of Detection (LOD) and Quantitation (LOQ): Determined based on the signal-to-noise ratio of 3 and 10, respectively.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is highly sensitive and selective for the determination of this compound in vegetable matrices.[1]

  • Sample Preparation (QuEChERS):

    • Homogenize a 10 g sample of cucumber with 10 mL of acetonitrile.

    • Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to induce phase separation.

    • Centrifuge the mixture and take a 5 mL aliquot of the acetonitrile supernatant.

    • Clean up the extract using a dispersive solid-phase extraction (d-SPE) kit containing PSA, MgSO₄, and GCB.

    • Centrifuge and filter the supernatant before injection into the GC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Gas Chromatograph coupled to a Tandem Mass Spectrometer.

    • Column: Agilent HP-5 MS Ultra Inert column.

    • Detection: GC-MS/MS system with external standard method using matrix-matched calibration curves.

  • Method Validation:

    • Linearity: Established by analyzing matrix-matched calibration standards.

    • Accuracy and Precision: Determined by analyzing spiked cucumber samples at four different concentration levels.

    • Limit of Quantitation (LOQ): Defined as the lowest concentration at which the method was validated with acceptable accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high throughput and sensitivity for the multi-residue analysis of pesticides in various food matrices.

  • Sample Preparation (Shortened QuEChERS-style):

    • The specific extraction and cleanup steps can vary depending on the exact multi-residue method employed. Generally, a quick extraction with a suitable solvent followed by a cleanup step is performed.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

    • Chromatographic Separation: Optimized using a gradient elution of methanol containing 0.1% formic acid at a flow rate of 0.4 mL/min.

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ions, product ions, and collision energy are optimized for each target analyte.

  • Method Validation:

    • Linearity: Assessed using matrix-matched calibration curves in a concentration range of 5 to 200 µg/kg.

    • Accuracy and Precision: Evaluated through recovery and repeatability studies.

    • Limit of Quantitation (LOQ): Established as the lowest validated concentration level.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of pesticide residues, including this compound, in food samples. This workflow is applicable to all three discussed analytical techniques, with variations in the specific instrumentation and parameters used in the "Analysis" stage.

Analytical_Workflow_for_Enoxastrobin_Detection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sample Collection Homogenization Homogenization Sampling->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Analysis Chromatographic Separation & Mass Spectrometric Detection (HPLC-UV, GC-MS/MS, or LC-MS/MS) Cleanup->Analysis Quantification Quantification Analysis->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

References

Benchmarking Enoxastrobin Against Novel Fungicide Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the strobilurin fungicide enoxastrobin against a new generation of fungicidal compounds. This document outlines their mechanisms of action, comparative efficacy supported by experimental data, and resistance profiles to aid in the evaluation and development of novel crop protection strategies.

Introduction

This compound, a strobilurin fungicide, functions by inhibiting mitochondrial respiration in fungi, specifically by blocking the cytochrome bc1 complex.[1][2] While effective against a range of pathogens like leaf blotch, leaf rust, and powdery mildew on various crops, the continuous use of fungicides with the same mode of action can lead to the development of resistance.[1][3] This necessitates the discovery and development of novel fungicides with different modes of action. This guide benchmarks this compound against several recently developed fungicide compounds: fenpyrazamine, flutianil, pyraziflumid, fenpicoxamid, and ebselen. These novel compounds offer alternative mechanisms of action and, in some cases, improved efficacy against resistant fungal strains.

Mechanism of Action

A fundamental aspect of fungicide performance is its mode of action (MoA). This compound and the novel compounds discussed herein target different cellular processes in fungi.

  • This compound: As a Quinone outside Inhibitor (QoI), this compound binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This disrupts the electron transport chain, inhibiting ATP synthesis and leading to fungal cell death.[1][2]

  • Fenpyrazamine: This novel fungicide possesses an aminopyrazolinone structure and targets the ergosterol biosynthesis pathway. Specifically, it inhibits the 3-keto reductase enzyme, which is a different target from other sterol biosynthesis inhibitors (SBIs).[4]

  • Flutianil: Chemically characterized as a cyano-methylene thiazolidine, flutianil has a novel mode of action that is not yet fully elucidated but is known to be different from existing fungicides.[5][6] It is highly specific against powdery mildew.[5][7]

  • Pyraziflumid: This compound is a succinate dehydrogenase inhibitor (SDHI), belonging to FRAC Group 7. It acts on Complex II of the mitochondrial respiratory chain, disrupting the fungus's energy supply.[8][9]

  • Fenpicoxamid: Derived from the natural product UK-2A, fenpicoxamid is a Quinone inside Inhibitor (QiI). It targets the Qi site of the cytochrome bc1 complex, a different binding site than QoI fungicides like this compound.[10][11] This provides a valuable tool for managing resistance to QoI fungicides.[10]

  • Ebselen: This organoselenium compound exhibits a multi-faceted mode of action. It depletes intracellular glutathione (GSH), leading to an increase in reactive oxygen species (ROS) and disturbing the redox homeostasis in fungal cells.[12][13] It has also been shown to inhibit the plasma membrane H+-ATPase.[14]

Comparative Efficacy: In Vitro and In Vivo Data

The following tables summarize the available quantitative data on the efficacy of this compound and the novel fungicide compounds against various plant pathogens. It is important to note that this data is compiled from different studies and direct, head-to-head comparisons under identical conditions are limited.

Table 1: In Vitro Antifungal Activity (EC50 values in µg/mL)
FungicidePathogenEC50 (µg/mL)Reference(s)
This compound Fusarium oxysporum35.089[15]
Fenpyrazamine Botrytis cinerea (Sensitive)0.02 - 1.3[16]
Botrytis cinerea (Resistant)50.1 - 172.6[16]
Flutianil Not effective in in-vitro tests reported-[5]
Pyraziflumid Sclerotinia sclerotiorum0.0561 (±0.0263)[17]
Fenpicoxamid Zymoseptoria tritici0.051[11]
Ebselen Candida albicans0.5 - 2[13]
Cryptococcus neoformans0.5 - 1[13]
Candida albicans (Fluconazole-resistant)~6[14]
Trichophyton mentagrophytes0.442 - 0.518[17]
Table 2: In Vivo Disease Control Efficacy (Field and Pot Trials)
FungicideCropDiseaseApplication Rate% Disease ControlReference(s)
This compound Wheat, Cucumber, Tomato, GrapesLeaf blotch, leaf rust, powdery mildewNot specifiedNot specified[1]
Fenpyrazamine GrapesGray moldNot specified>90%[18]
EggplantsGray moldNot specified>80% (curative)[18]
CucumbersGray mold15.6 mg a.i./L (1/16 of registered dose)100% (preventive)[4]
Flutianil Cucumber, Eggplant, Grape, WheatPowdery mildew10 mg/L100%[5]
Pyraziflumid AppleScab227-340 g a.i./haSimilar to other registered fungicides[19]
Fenpicoxamid WheatZymoseptoria tritici100 g a.s./ha82% (mean)[11]
Ebselen Apple, Grape, Strawberry, Tomato, RoseFungal infectionsNot specifiedPreventive[20]
RiceRice blastNot specifiedCurative[20]

Resistance Profile and Management

Fungicide resistance is a significant challenge in modern agriculture. The novel compounds discussed offer valuable tools for resistance management, particularly due to their different modes of action compared to established fungicides like this compound.

  • This compound: As a QoI fungicide, resistance to this compound and other strobilurins is a known issue. Resistance is often conferred by a single point mutation (G143A) in the cytochrome b gene.[10]

  • Fenpyrazamine: No cross-resistance has been observed between fenpyrazamine and benzimidazole, dicarboximide, QoI, and SDHI fungicides.[4] However, cross-resistance with the hydroxyanilide fungicide fenhexamid has been reported.[8]

  • Flutianil: Studies have shown no cross-resistance between flutianil and other existing fungicides, including QoIs, DMIs, and SDHIs.[5][6] Its novel mode of action makes it a good candidate for rotation programs to manage resistance.[5][6]

  • Pyraziflumid: As an SDHI fungicide, there is a risk of resistance development. However, studies have shown no cross-resistance between pyraziflumid and carbendazim, dimethachlon, and the phenylpyrrole fungicide fludioxonil.[17]

  • Fenpicoxamid: A key advantage of fenpicoxamid is its lack of cross-resistance to strobilurin (QoI) and azole (DMI) fungicides.[10][11] This makes it highly effective against Zymoseptoria tritici isolates that are resistant to these established fungicide classes.[10] The Fungicide Resistance Action Committee (FRAC) classifies the resistance risk for QiI fungicides as moderate to high in septoria, necessitating careful stewardship.[21]

  • Ebselen: Due to its multi-target mode of action, the development of resistance to ebselen is considered to be less likely compared to single-site inhibitors. It has shown efficacy against fluconazole-resistant Candida albicans.[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of fungicide performance. Below are generalized protocols for key experiments cited in this guide.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50) of a fungicide.

  • Preparation of Fungicide Solutions: A stock solution of the test fungicide is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a liquid culture medium (e.g., Potato Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared from a fresh culture. The concentration of the inoculum is adjusted to a specific density (e.g., 1 x 10^5 spores/mL).

  • Inoculation and Incubation: A defined volume of the fungal inoculum is added to each well of the microtiter plate containing the fungicide dilutions. The plate also includes a positive control (no fungicide) and a negative control (no inoculum). The plate is then incubated at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours).

  • Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

In Vivo Fungicide Efficacy Testing (Pot Test)

This method evaluates the protective and curative activity of a fungicide on host plants under controlled conditions.

  • Plant Cultivation: Healthy, susceptible host plants are grown in pots under greenhouse conditions to a specific growth stage.

  • Fungicide Application:

    • Protective Activity: Plants are sprayed with the test fungicide at various concentrations until runoff. After the spray has dried, the plants are inoculated with the target pathogen.

    • Curative Activity: Plants are first inoculated with the target pathogen. After a specific incubation period (e.g., 24 hours), the plants are sprayed with the test fungicide.

  • Inoculation: A standardized spore suspension or mycelial slurry of the target pathogen is sprayed onto the plants.

  • Incubation: The inoculated plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).

  • Disease Assessment: After a defined incubation period, the disease severity is assessed on the treated and untreated control plants. This can be done by visually rating the percentage of leaf area infected or by counting the number of lesions.

  • Data Analysis: The percentage of disease control is calculated using the formula: (% Disease in Control - % Disease in Treatment) / % Disease in Control * 100.

Field Trials

Field trials are essential for evaluating fungicide performance under real-world agricultural conditions.

  • Trial Design: The trial is set up in a location with a history of the target disease. A randomized complete block design with multiple replicates (typically 3-4) is used to minimize the effects of field variability.[20]

  • Treatments: Treatments include the test fungicide at different application rates, a standard commercial fungicide as a positive control, and an untreated control.

  • Application: Fungicides are applied using calibrated spray equipment to ensure uniform coverage. The timing and number of applications are based on the disease epidemiology and crop growth stage.

  • Disease and Crop Assessment: Disease severity and incidence are assessed at multiple time points throughout the growing season. Crop yield and quality are measured at harvest.

  • Data Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA, mean separation tests) to determine the significance of differences between treatments.

Visualizing Pathways and Workflows

Signaling Pathway: this compound's Mode of Action

Enoxastrobin_MoA cluster_mitochondrion Mitochondrial Inner Membrane Complex_III Cytochrome bc1 Complex (Complex III) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Electron Transfer Qo_site Qo Site Qi_site Qi Site ATP_Synthase ATP Synthase Cytochrome_c->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->Qo_site Binds and Blocks InVitro_Workflow start Start prep_fungicide Prepare Fungicide Dilutions start->prep_fungicide prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_fungicide->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Conditions inoculate->incubate assess Assess Fungal Growth (OD Measurement) incubate->assess analyze Analyze Data (Calculate EC50) assess->analyze end End analyze->end Resistance_Management center_node Sustainable Disease Control moa_rotation Rotation of Fungicides with Different MoA moa_rotation->center_node tank_mixing Tank Mixing with Multi-site Fungicides tank_mixing->center_node dose_management Using Recommended Dose Rates dose_management->center_node ipm Integrated Pest Management (IPM) Strategies ipm->center_node monitoring Monitoring for Resistant Strains monitoring->center_node

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Enoxastrobin

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. Enoxastrobin, a strobilurin fungicide, requires careful handling and adherence to specific disposal protocols due to its potential environmental hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound is classified as very toxic to aquatic life with long-lasting effects[1]. Improper disposal can lead to contamination of water systems, posing a significant risk to fish and other aquatic organisms[2]. Adherence to regulated disposal methods is not only a matter of best practice but a legal and ethical necessity.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in handling and disposing of it safely. The following table summarizes its key hazard classifications.

Hazard ClassificationCategoryHazard Statement
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life.[3]
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects.[1][3]
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled.[3]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[3]

Core Disposal Procedures

The primary directive for this compound disposal is to prevent its release into the environment[1][3]. Waste materials must be disposed of in accordance with all applicable national and local regulations[1].

Step 1: Planning and Minimization
  • Purchase Accordingly: Buy only the amount of this compound needed for your immediate research to avoid generating excess surplus.

  • Mix Accurately: When preparing solutions, calculate and mix only the volume required for the experiment to prevent leftover mixtures[4]. If you have a small amount of excess diluted solution, it may be possible to use it up by applying it according to its intended use, if applicable in a research context[4][5].

Step 2: Segregation and Storage of Waste
  • Original Containers: Whenever possible, leave unwanted this compound in its original container[1][5]. This ensures it is clearly labeled and all hazard information is accessible.

  • No Mixing: Do not mix this compound waste with other chemical waste streams[1].

  • Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition[6]. The storage area should be locked and inaccessible to unauthorized personnel[7].

Step 3: Disposal of Unused or Waste this compound
  • Professional Disposal: The recommended method of disposal is to send the material to an approved waste disposal plant or a licensed hazardous waste management company[1][3][8]. These facilities are equipped to handle and neutralize hazardous chemicals safely.

  • Local Authority Guidance: Contact your institution's Environmental Health & Safety (EHS) department or your local solid waste management authority to determine the specific procedures and collection programs available in your area[4][9]. You can also use resources like the EPA's website or hotlines such as 1-800-CLEANUP to find local guidance[4][5].

  • Prohibited Actions: Never pour this compound down the sink, toilet, or any drain[2][4][9]. Do not dispose of it with household or general laboratory garbage[2].

Step 4: Decontamination and Disposal of Empty Containers
  • Triple Rinsing: Once a container is empty, it must be properly rinsed to remove residual chemical. The standard procedure is to "triple rinse" the container[7].

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., water, as guided by the product label or SDS).

    • Securely cap the container and shake vigorously.

    • Pour the rinsate into a designated collection container for hazardous waste. This rinsate is also considered hazardous and must be disposed of accordingly.

    • Repeat this process two more times[7].

  • Container Destruction: After triple rinsing, puncture and crush the container to prevent reuse[7].

  • Final Disposal: Discard the rinsed and destroyed container in accordance with institutional and local regulations. Some recycling programs may accept them if they are properly decontaminated.

Step 5: Accidental Spill Management
  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the spill area[1].

  • Personal Protective Equipment (PPE): Before addressing a spill, don appropriate PPE, including chemical-resistant gloves, eye protection, and respiratory protection if dealing with dust[1][6].

  • Containment: Prevent the spill from spreading or entering drains by covering drains and using absorbent materials like earth, sand, or a commercial sorbent[1][6].

  • Collection: Carefully collect the spilled material and absorbent into a designated, labeled container for hazardous waste[1][10].

  • Decontamination: Clean the affected area thoroughly with soap and water, collecting the cleaning water as hazardous waste[6].

Experimental Protocol: Decontamination of Glassware

This protocol outlines a standard procedure for decontaminating laboratory glassware after use with this compound.

  • Objective: To safely remove and capture this compound residues from laboratory glassware for proper disposal.

  • Materials:

    • Contaminated glassware

    • Acetone (or other appropriate organic solvent)

    • Deionized water

    • Detergent

    • Designated hazardous waste container for rinsate

    • Appropriate PPE (gloves, safety glasses)

  • Methodology:

    • Initial Rinse (Solvent): Under a fume hood, rinse the glassware three times with a minimal amount of acetone. Swirl the solvent to ensure it contacts all interior surfaces.

    • Collect Rinsate: Decant the acetone rinsate into a clearly labeled hazardous waste container designated for "Halogenated Organic Waste" (as this compound contains chlorine).

    • Wash: Wash the glassware with a laboratory-grade detergent and warm water.

    • Final Rinse (Water): Rinse the glassware thoroughly with deionized water.

    • Drying: Allow the glassware to air dry or place it in a drying oven as appropriate.

    • Waste Disposal: The collected acetone rinsate must be disposed of through a licensed hazardous waste disposal service.

Visualizing Disposal Workflows

To further clarify the disposal process, the following diagrams illustrate the decision-making workflow and the hierarchy of preferred disposal options.

EnoxastrobinDisposalWorkflow cluster_product Bulk Product / Spill Waste start This compound Waste Generated is_empty Is the container empty? start->is_empty product_waste Unused/Surplus Product Waste spill_waste Spill Residue Waste is_empty->product_waste No empty_container Empty Container is_empty->empty_container Yes segregate Segregate and store waste in a labeled, sealed container. product_waste->segregate spill_waste->segregate triple_rinse Triple rinse container with appropriate solvent. empty_container->triple_rinse collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate puncture Puncture and crush the container. collect_rinsate->puncture collect_rinsate->segregate Add Rinsate to Waste dispose_container Dispose of container per local regulations. puncture->dispose_container contact_ehs Contact EHS or approved waste disposal company. segregate->contact_ehs transport Arrange for pickup and transport to a licensed facility. contact_ehs->transport

Caption: Decision workflow for handling different types of this compound waste.

DisposalHierarchy cluster_0 Preferred Methods cluster_1 Unacceptable / Prohibited Methods a Use up all product for its intended purpose. b Transfer to an approved hazardous waste facility. c Pour down drain or sewer. b->c              d Dispose in general trash. e Incinerate in non-specialized equipment. f Pour onto ground or into waterways.

Caption: Hierarchy of disposal options for this compound, from most to least preferred.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.